(2-Chloropyridin-3-yl)acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWOJKQPJYWCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563460 | |
| Record name | (2-Chloropyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101012-32-2 | |
| Record name | 2-Chloro-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101012-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloropyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloropyridin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Chloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for (2-Chloropyridin-3-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reagents, reaction conditions, and experimental protocols. Quantitative data is presented in structured tables for clarity, and reaction pathways are visualized using Graphviz diagrams.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, featuring a chlorinated pyridine ring and a nitrile group, offers multiple points for chemical modification, making it a versatile precursor for the construction of complex heterocyclic scaffolds. This guide focuses on the most prevalent and well-documented synthetic route to this compound.
Primary Synthesis Pathway: A Multi-Step Approach from 2-Chloro-3-methylpyridine
The most common and industrially relevant synthesis of this compound commences with 2-chloro-3-methylpyridine. The pathway involves the functionalization of the methyl group to a hydroxymethyl group, followed by chlorination to a chloromethyl intermediate, and finally, cyanation to yield the target molecule.
Step 1: Synthesis of 2-Chloro-3-(hydroxymethyl)pyridine
The initial step involves the conversion of the methyl group of 2-chloro-3-methylpyridine into a hydroxymethyl group. This transformation is typically achieved through a two-step process involving N-oxidation followed by rearrangement and hydrolysis.
Experimental Protocol:
-
N-Oxidation: 2-Chloro-3-methylpyridine is oxidized to the corresponding N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.
-
Rearrangement and Hydrolysis: The resulting N-oxide is then subjected to a rearrangement reaction, for instance, by heating with acetic anhydride to form the acetate ester. Subsequent hydrolysis of the acetate ester with a base like sodium hydroxide yields 2-chloro-3-(hydroxymethyl)pyridine[1].
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-methylpyridine | |
| Key Reagents | Hydrogen peroxide, Acetic acid, Acetic anhydride, Sodium hydroxide | [1] |
| Solvent | Water, Acetic acid | |
| Reaction Temperature | 70-80°C (Oxidation) | [2][3] |
| Reaction Time | 10-14 hours (Oxidation) | [2][3] |
| Yield | High | [4] |
Step 2: Synthesis of 2-Chloro-3-(chloromethyl)pyridine
The hydroxyl group of 2-chloro-3-(hydroxymethyl)pyridine is then converted to a chloro group to form the key intermediate, 2-chloro-3-(chloromethyl)pyridine. This is a crucial step that activates the benzylic position for subsequent nucleophilic substitution. Thionyl chloride is a commonly used reagent for this transformation.
Experimental Protocol:
-
To a solution of 2-chloro-3-(hydroxymethyl)pyridine (1.0 eq.) in a suitable solvent such as dichloromethane, thionyl chloride (1.1-1.3 eq.) is added dropwise at a reduced temperature (e.g., 0°C)[1][5].
-
The reaction mixture is stirred until the conversion is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude product is then worked up, which may involve washing with a saturated sodium bicarbonate solution, to yield 2-chloro-3-(chloromethyl)pyridine[5]. A patent describes obtaining this product as a yellow liquid which crystallizes upon cooling, with a melting point of 31.6-32.0°C and a yield of 92.1%[5].
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-(hydroxymethyl)pyridine | |
| Key Reagent | Thionyl chloride (SOCl₂) | [1][5] |
| Solvent | Dichloromethane | [5] |
| Reaction Temperature | 0°C to room temperature | [5] |
| Reaction Time | 6 hours | [5] |
| Yield | 92.1% | [5] |
Step 3: Synthesis of this compound
The final step is a nucleophilic substitution reaction where the chloro group of 2-chloro-3-(chloromethyl)pyridine is displaced by a cyanide ion to form the target molecule.
Experimental Protocol:
-
In a three-necked flask, 2-chloro-3-(chloromethyl)pyridine (0.16 mol) is dissolved in dimethyl sulfoxide (DMSO, 200 mL)[5].
-
A solution of sodium cyanide (0.80 mol) and potassium iodide (0.016 mol) in water (50 mL) is added to the reaction flask[5].
-
The mixture is stirred and heated to 100°C[5].
-
The reaction progress is monitored by TLC until the starting material is consumed[5].
-
After cooling to room temperature, ethyl acetate is added for extraction. The aqueous layer is further extracted with ethyl acetate[5].
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound[5]. The product is described as a yellow oily substance with a yield of 85.3% and a purity of 96.4% as determined by HPLC[5].
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-(chloromethyl)pyridine | |
| Key Reagents | Sodium cyanide (NaCN), Potassium iodide (KI) | [5] |
| Solvent | Dimethyl sulfoxide (DMSO)/Water | [5] |
| Reaction Temperature | 100°C | [5] |
| Yield | 85.3% | [5] |
| Purity (HPLC) | 96.4% | [5] |
Alternative Synthesis Pathway: From Pyridine N-Oxide
An alternative, though less detailed in the available literature for this specific molecule, involves the chlorination of a pyridine N-oxide precursor. For related compounds, 3-cyanopyridine N-oxide has been reacted with phosphoryl chloride (POCl₃) to yield 2-chloro-3-cyanopyridine[6][7]. A similar approach could potentially be adapted for the synthesis of this compound starting from 3-(cyanomethyl)pyridine N-oxide.
Conceptual Experimental Protocol:
-
3-(Cyanomethyl)pyridine N-oxide would be slowly added to a stirred solution of a chlorinating agent like phosphoryl chloride.
-
The reaction mixture would then be heated to reflux.
-
After completion, the excess chlorinating agent would be removed, and the residue worked up, likely involving neutralization and extraction, to isolate the desired product.
Further research and development would be required to optimize the conditions for this specific transformation and determine its viability in terms of yield and purity compared to the primary pathway.
Physicochemical and Spectroscopic Data
While comprehensive, publicly available spectroscopic data for this compound is limited, the following table summarizes its known physicochemical properties and expected spectroscopic characteristics based on its structure.
| Property | Value/Expected Characteristics | Reference |
| Molecular Formula | C₇H₅ClN₂ | [8] |
| Molecular Weight | 152.58 g/mol | [8] |
| Appearance | Yellow oily substance | [5] |
| Purity | ≥ 97% | [8] |
| ¹H NMR | Expected signals for the pyridine ring protons and a singlet for the methylene protons of the acetonitrile group. | [9] |
| ¹³C NMR | Expected resonances for the five distinct carbon atoms of the pyridine ring, the methylene carbon, and the nitrile carbon. | [9] |
| IR Spectroscopy | Characteristic absorption band for the C≡N stretching of the nitrile group (around 2250 cm⁻¹). | [9] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. | [9] |
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step process starting from 2-chloro-3-methylpyridine. This pathway is well-documented in patent literature and offers high yields for each of the key transformations. While an alternative route from a pyridine N-oxide precursor is conceivable, it requires further investigation to establish its efficiency. The detailed protocols and compiled data in this guide are intended to support researchers and professionals in the efficient and effective synthesis of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 3. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 4. 2-Chloro-3-(hydroxymethyl)pyridine | 42330-59-6 | FC50835 [biosynth.com]
- 5. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]
- 6. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 7. CN101108824A - Method for synthesizing 2- chlorine -3- cyanogen radical pyridine with 3- cyanogen radical pyridine - Google Patents [patents.google.com]
- 8. calpaclab.com [calpaclab.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: Physical Properties of (2-Chloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloropyridin-3-yl)acetonitrile, with the CAS Number 101012-32-2, is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structure, featuring a chlorinated pyridine ring and a nitrile group, offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its key physical properties, experimental protocols for their determination, and a representative synthetic pathway.
Core Physical and Chemical Properties
A summary of the essential physical and chemical data for this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 152.58 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |
| Melting Point | 85-86 °C | --INVALID-LINK-- |
| Boiling Point | 294.1 ± 25.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Low solubility in water; Soluble in common organic solvents such as dichloromethane and chloroform. | --INVALID-LINK-- |
| Purity | Commercially available with purities of ≥97%. | --INVALID-LINK-- |
Experimental Protocols for Physical Property Determination
The following are generalized, standard laboratory protocols for the determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate until the temperature is about 15-20 °C below the expected melting point (in this case, heat to around 65-70 °C).
-
Decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the entire sample has completely melted (the end of the melting range).
-
A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (Micro-scale Method)
For the determination of the boiling point of a high-boiling solid, a small-scale method is often employed. The predicted boiling point is high, so appropriate high-temperature apparatus is necessary.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
High-temperature thermometer
-
Heating bath (e.g., silicone oil bath) or a heating block
-
Clamps and stand
Procedure:
-
Place a small amount (a few milligrams) of this compound into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer using a wire or a rubber ring, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a high-temperature heating bath, making sure the sample is below the liquid level of the bath.
-
Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.
Solubility Determination
A qualitative assessment of solubility in various solvents can provide insights into the polarity and potential reactivity of a compound.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
Spatula
-
Pipettes
Procedure:
-
Place approximately 10-20 mg of this compound into a series of labeled small test tubes.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, chloroform, hexane).
-
Agitate the mixture for 1-2 minutes at room temperature. A vortex mixer can be used to ensure thorough mixing.
-
Visually inspect the mixture to determine if the solid has dissolved. A compound is generally considered soluble if it completely dissolves to form a clear solution.
-
Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.
Synthesis Pathway
This compound can be synthesized from (1-Oxy-pyridin-3-yl)-acetonitrile. The following diagram illustrates the key transformation in this synthesis.
Caption: Synthesis of this compound.
Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The experimental protocols are generalized and may require optimization for specific laboratory conditions. All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Please consult the relevant Safety Data Sheets (SDS) before handling any of the chemicals mentioned.
An In-depth Technical Guide to the Chemical Structure and Bonding of (2-Chloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloropyridin-3-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a chloro group, a pyridine ring, and a nitrile moiety, offers multiple reactive sites for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive analysis of its chemical structure, bonding, and spectroscopic properties, supplemented with a plausible experimental protocol for its synthesis.
Chemical Structure and Bonding
This compound possesses a molecular formula of C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1][2][3] The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with an acetonitrile group.
The chemical bonding within this molecule is a composite of covalent interactions, including sigma (σ) and pi (π) bonds, influenced by the electronegativity of the heteroatoms and the aromaticity of the pyridine ring.
-
Pyridine Ring: The pyridine ring is an aromatic heterocycle. The nitrogen atom is sp² hybridized and contributes one electron to the π system. This nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and influencing its reactivity. The carbon atoms of the pyridine ring are also sp² hybridized, forming a delocalized π-electron system that confers aromatic stability.
-
Acetonitrile Group: The acetonitrile group (-CH₂CN) features a methylene bridge and a terminal nitrile. The carbon atom of the methylene group is sp³ hybridized. The nitrile carbon is sp hybridized, forming a triple bond with the nitrogen atom, which consists of one σ bond and two π bonds. The nitrile group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom.
-
Chloro Group: The chlorine atom attached to the pyridine ring is sp² hybridized. It is an electronegative atom that exerts an electron-withdrawing inductive effect (-I) on the pyridine ring.
The interplay of these functional groups dictates the molecule's electronic properties and reactivity. The electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, and the nitrile group influences the acidity of the methylene protons and the susceptibility of the pyridine ring to nucleophilic attack.
Quantitative Structural Data
While a definitive crystal structure for this compound is not publicly available, the following table presents predicted and typical bond lengths and angles based on computational models and data from analogous structures.
| Parameter | Atoms Involved | Predicted/Typical Value |
| Bond Lengths (Å) | ||
| C-C (pyridine ring) | C-C | ~1.39 |
| C-N (pyridine ring) | C-N | ~1.34 |
| C-Cl | C-Cl | ~1.74 |
| C-C (substituent) | Pyridine-C | ~1.48 |
| C-C (acetonitrile) | C-CH₂ | ~1.51 |
| C≡N (nitrile) | C≡N | ~1.16 |
| C-H (methylene) | C-H | ~1.09 |
| **Bond Angles (°) ** | ||
| C-C-N (pyridine ring) | C-C-N | ~120 |
| C-C-Cl | C-C-Cl | ~120 |
| C-C-C (substituent) | Pyridine-C-CH₂ | ~120 |
| H-C-H (methylene) | H-C-H | ~109.5 |
| C-C≡N | C-C≡N | ~180 |
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of this compound. The following are the expected spectral features based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Pyridine H-4 | 7.8 - 8.0 | Doublet of doublets | |
| Pyridine H-5 | 7.3 - 7.5 | Doublet of doublets | |
| Pyridine H-6 | 8.3 - 8.5 | Doublet of doublets | |
| Methylene (-CH₂-) | 3.8 - 4.0 | Singlet | |
| ¹³C NMR | |||
| Pyridine C-2 | ~151 | ||
| Pyridine C-3 | ~132 | ||
| Pyridine C-4 | ~139 | ||
| Pyridine C-5 | ~124 | ||
| Pyridine C-6 | ~150 | ||
| Methylene (-CH₂-) | ~20 | ||
| Nitrile (-CN) | ~117 |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile stretch) | 2240 - 2260 |
| C=C, C=N (Aromatic ring stretch) | 1400 - 1600 |
| C-H (Aromatic stretch) | 3000 - 3100 |
| C-H (Methylene stretch) | 2850 - 2960 |
| C-Cl (Stretch) | 600 - 800 |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 3-cyanopyridine. The following is a plausible experimental protocol based on established synthetic methodologies for related compounds.[4][5][6]
Synthesis of 3-Cyanopyridine N-oxide
-
Reaction Setup: To a solution of 3-cyanopyridine in a suitable solvent (e.g., acetic acid or dichloromethane), add a peroxy acid (e.g., m-chloroperoxybenzoic acid or hydrogen peroxide in acetic acid) portion-wise at 0 °C.
-
Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution). Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of 2-Chloro-3-cyanopyridine
-
Reaction Setup: Dissolve the 3-cyanopyridine N-oxide in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Synthesis of this compound
This step is a conceptual outline as direct literature for this specific transformation is sparse. A plausible route would involve the introduction of a cyanomethyl group.
A hypothetical two-step process from 2-chloro-3-methylpyridine (which can be synthesized from 3-methylpyridine) would involve:
-
Side-chain Halogenation: Radical bromination of 2-chloro-3-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride to yield 2-chloro-3-(bromomethyl)pyridine.
-
Cyanation: Nucleophilic substitution of the bromide with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar apathetic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the final product.
Logical Workflow
The following diagram illustrates a plausible synthetic pathway for this compound.
Caption: Plausible synthetic pathways for this compound.
Conclusion
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound [allbiopharm.com]
- 3. This compound | 101012-32-2 [chemicalbook.com]
- 4. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 5. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 6. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]
Spectroscopic Profile of (2-Chloropyridin-3-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of (2-Chloropyridin-3-yl)acetonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to enable researchers to characterize this compound in the laboratory.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₇H₅ClN₂, Molecular Weight: 152.58 g/mol , CAS: 101012-32-2).[1] These predictions are derived from the known spectral properties of 2-chloropyridine, acetonitrile, and related substituted pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 8.4 | Doublet of doublets | 1H | H6 (proton on the carbon adjacent to Nitrogen) |
| ~ 7.8 | Doublet of doublets | 1H | H4 (proton on the carbon between Cl and CH₂CN) |
| ~ 7.3 | Doublet of doublets | 1H | H5 (proton on the carbon adjacent to H4 and H6) |
| ~ 3.8 | Singlet | 2H | -CH₂- (methylene protons) |
¹³C NMR (Carbon-13) NMR Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~ 151 | C2 (carbon bearing Chlorine) |
| ~ 150 | C6 (carbon adjacent to Nitrogen) |
| ~ 140 | C4 (carbon between Cl and CH₂CN) |
| ~ 123 | C5 (carbon adjacent to C4 and C6) |
| ~ 120 | C3 (carbon bearing the acetonitrile group) |
| ~ 117 | -C≡N (nitrile carbon) |
| ~ 20 | -CH₂- (methylene carbon) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2250 | Medium | C≡N stretch (nitrile) |
| ~ 1580, 1460, 1420 | Medium to Strong | C=C and C=N stretching vibrations of the pyridine ring |
| ~ 3050 | Weak | Aromatic C-H stretch |
| ~ 2920 | Weak | Aliphatic C-H stretch (-CH₂-) |
| ~ 780 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 152/154 | [M]⁺, molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. |
| 117 | [M-Cl]⁺, loss of a chlorine atom. |
| 112 | [M-CH₂CN]⁺, loss of the acetonitrile group. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the reaction of (1-oxy-pyridin-3-yl)-acetonitrile with phosphoryl chloride.[2]
-
Reaction Setup: In a well-ventilated fume hood, slowly add (1-oxy-pyridin-3-yl)acetonitrile to an excess of phosphoryl chloride with vigorous stirring.
-
Heating: Gradually heat the reaction mixture to 80°C. Caution is advised as rapid heating may lead to a violent reaction.[2] The mixture is then refluxed for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the excess phosphoryl chloride is carefully removed under reduced pressure. The residue is then cautiously poured into cold water.
-
Neutralization and Extraction: The aqueous solution is neutralized with a saturated solution of sodium bicarbonate and then extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization.
Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0-200 ppm is typically used.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion peak (e.g., 50-300 m/z).
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
(2-Chloropyridin-3-yl)acetonitrile CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
(2-Chloropyridin-3-yl)acetonitrile , a substituted pyridine derivative, holds significance as a versatile chemical intermediate in the synthesis of various heterocyclic compounds. Its structural features, comprising a chlorinated pyridine ring and a reactive acetonitrile moiety, make it a valuable building block for the development of novel molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive summary of its known identifiers, properties, and synthetic methodologies.
Core Identifiers and Physicochemical Properties
Precise identification and understanding of the physicochemical properties of this compound are fundamental for its application in research and development. The key identifiers and properties are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 101012-32-2 | [1][2] |
| IUPAC Name | 2-(2-chloropyridin-3-yl)acetonitrile | N/A |
| Chemical Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| SMILES String | C1=CC(=C(N=C1)Cl)CC#N | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 85-86 °C (Predicted) | [3] |
| Boiling Point | 294.1 ± 25.0 °C (Predicted) | [3] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [3] |
Synthesis Methodology
A general, documented method for the synthesis of this compound involves the chlorination of a pyridine N-oxide precursor. While detailed, peer-reviewed experimental protocols for this specific compound are not widely available, a representative synthetic pathway is outlined below. This method leverages the reactivity of the N-oxide to facilitate the introduction of the chlorine atom at the 2-position of the pyridine ring.
General Synthetic Protocol
A plausible and documented synthesis of this compound can be achieved from (1-Oxy-pyridin-3-yl)-acetonitrile.[3] The key steps are outlined in the following experimental workflow diagram.
Potential Applications and Reactivity
While specific biological data for this compound is limited in publicly available literature, its structural motifs suggest potential as a precursor in the synthesis of pharmacologically active molecules. Notably, it has been mentioned as a reagent in the preparation of spirocyclic oxindole analogs with potential anti-tumor properties.[3] The reactivity of the molecule is characterized by two primary sites: the electrophilic carbon at the 2-position of the pyridine ring, which is susceptible to nucleophilic substitution of the chlorine atom, and the active methylene group adjacent to the nitrile, which can be deprotonated to form a nucleophilic carbanion.
The diagram below illustrates a hypothetical reaction pathway where this compound is utilized as a building block in the synthesis of a more complex heterocyclic system, a concept central to drug discovery.
Conclusion
This compound is a chemical intermediate with well-defined identifiers and a general synthetic route. While detailed experimental and biological data are not extensively available in the public domain, its structure suggests significant potential for the synthesis of complex heterocyclic molecules. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its utility in drug discovery and materials science. Researchers are encouraged to consult safety data sheets (SDS) from suppliers for detailed handling and safety information.
References
An In-depth Technical Guide on the Solubility of (2-Chloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloropyridin-3-yl)acetonitrile (CAS No. 101012-32-2) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Understanding its solubility in common organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a summary of available solubility data, addresses the current lack of comprehensive quantitative information, and presents a detailed, standardized experimental protocol for determining the solubility of this compound. This guide is intended to serve as a foundational resource for researchers working with this compound.
Introduction
This compound is a heterocyclic compound featuring a chlorinated pyridine ring and a nitrile functional group. Its molecular structure makes it a versatile building block in medicinal chemistry. The solubility of such an intermediate is a fundamental physicochemical property that influences process parameters including reaction kinetics, solvent selection for chromatography, crystallization conditions, and ultimate bioavailability of derived active pharmaceutical ingredients (APIs).
Despite its importance, publicly available quantitative solubility data for this compound is scarce. This guide collates the qualitative information available and provides a robust, general-purpose protocol for researchers to generate precise solubility data in their laboratories.
Quantitative and Qualitative Solubility Data
A thorough review of scientific literature and chemical supplier databases reveals a significant gap in quantitative solubility data for this compound. However, qualitative inferences can be drawn from documented synthetic procedures and work-up steps. The table below summarizes the available information. For many common solvents, no data is publicly available.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Formula | Type | Quantitative Solubility ( g/100 mL at 25°C) | Qualitative Assessment & Source |
| Polar Protic Solvents | ||||
| Water | H₂O | Protic | Data not publicly available | Likely low solubility, common for similar organic compounds. |
| Methanol | CH₃OH | Protic | Data not publicly available | - |
| Ethanol | C₂H₅OH | Protic | Data not publicly available | - |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | Data not publicly available | Likely soluble; used as a solvent for related reactions. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | Aprotic | Data not publicly available | Likely soluble; used as a solvent for related reactions. |
| Acetone | (CH₃)₂CO | Aprotic | Data not publicly available | - |
| Acetonitrile | CH₃CN | Aprotic | Data not publicly available | Likely soluble; used as a solvent for analysis of related compounds.[3] |
| Non-Polar & Moderately Polar Solvents | ||||
| Ethyl Acetate | CH₃COOC₂H₅ | Aprotic | Data not publicly available | Soluble . Used as an extraction solvent during synthesis work-up. |
| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic | Data not publicly available | Likely soluble; a related isomer is soluble in DCM.[4] |
| Chloroform | CHCl₃ | Aprotic | Data not publicly available | Likely soluble; a related isomer is soluble in chloroform.[4] |
| Toluene | C₇H₈ | Aprotic | Data not publicly available | - |
| Diethyl Ether | (C₂H₅)₂O | Aprotic | Data not publicly available | Implied solubility; used as a solvent for recrystallization. |
| Hexane / Ligroine | C₆H₁₄ | Aprotic | Data not publicly available | Implied solubility; ligroine used as a solvent for recrystallization. |
Note: The qualitative assessments are based on standard laboratory practices and data for structurally similar compounds. These should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
The absence of published data necessitates a reliable experimental method to determine the solubility of this compound. The gravimetric method is a straightforward and accurate approach for determining the solubility of a solid in a liquid solvent.[5]
Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected analytical grade solvent
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Syringe filters (0.2 or 0.45 µm, compatible with the solvent)
-
Pipettes
-
Pre-weighed evaporation dishes or vials[5]
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.[5]
-
Add a known volume (e.g., 10 mL) of the chosen solvent to the vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution is saturated when the concentration of the solute in the solvent remains constant.[5]
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 5 mL) using a pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed (tared) evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact weight of the evaporation dish containing the filtrate.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).[6]
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dry solute residue.
-
Repeat the drying and cooling cycle until a constant weight is achieved.[7]
-
-
Calculation:
-
Weight of Solute (W_solute): (Final weight of dish + residue) - (Tared weight of dish)
-
Solubility: (W_solute / Volume of filtrate collected)
-
Express the result in desired units, such as mg/mL or g/100 mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining solubility.
References
- 1. calpaclab.com [calpaclab.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. rsc.org [rsc.org]
- 4. 2-(6-Chloropyridin-3-yl)acetonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [nj-finechem.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. cefns.nau.edu [cefns.nau.edu]
- 7. camlab.co.uk [camlab.co.uk]
Technical Guide: (2-Chloropyridin-3-yl)acetonitrile Material Safety Data
This technical guide provides a comprehensive overview of the material safety data for (2-Chloropyridin-3-yl)acetonitrile (CAS No. 101012-32-2), intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets of the compound and structurally related chemicals.
Chemical and Physical Properties
This compound is an intermediate used in chemical synthesis.[1] The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 101012-32-2 | [1][2] |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | [1][2] |
| Boiling Point | 294.1°C at 760 mmHg | [3] |
| Flash Point | 131.7°C | [3] |
| Density | 1.262 g/cm³ | [3] |
| Refractive Index | 1.553 | [3] |
| Purity | Typically ≥97% or 98% | [1][2] |
| Storage | Inert atmosphere, 2-8°C or room temperature | [2][4] |
Hazard Identification and Toxicological Data
Note: The following toxicological data is for related compounds and should be used as a reference for assessing the potential hazards of this compound.
| Hazard | Data for Related Compounds |
| Acute Toxicity | Acetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Acetonitrile can cause skin irritation.[5] |
| Eye Irritation | Acetonitrile can cause serious eye irritation. |
| Signs and Symptoms of Exposure | For Acetonitrile: Headache, dizziness, nausea, weakness, chest tightness, and in severe cases, convulsions and loss of consciousness.[5][6] |
Experimental Protocols
Detailed experimental protocols for the toxicological data cited for related compounds are not available in the provided safety data sheets.
Safe Handling and Emergency Procedures
Given the potential hazards, stringent safety protocols should be followed when handling this compound.
Personal Protective Equipment (PPE) and Handling
-
Ventilation: Handle in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Eye Protection: Wear tightly fitting safety goggles.[7]
-
Skin Protection: Wear protective gloves and a lab coat.[7]
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[7]
-
Hygiene: Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from heat, sparks, and open flames.
Spills and Leaks
-
Evacuate the area and ensure adequate ventilation.[7]
-
Remove all sources of ignition.[7]
-
Contain the spill using an inert absorbent material.[6]
-
Collect and place in a suitable container for disposal.[7]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Signaling Pathways and Experimental Workflows
Information on signaling pathways involving this compound is not available in the context of material safety data. The following diagram illustrates a general workflow for the safe handling of this chemical.
Caption: General workflow for the safe handling of this compound.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[7]
References
- 1. watson-int.com [watson-int.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (2-Chloropyridin-3-yl)acetonitrile101012-32-2,Purity98%_Shanghai Qifan Biochemical Technology Co., Ltd. [molbase.com]
- 4. 101012-32-2|this compound|BLD Pharm [bldpharm.com]
- 5. michigan.gov [michigan.gov]
- 6. nj.gov [nj.gov]
- 7. echemi.com [echemi.com]
A Comprehensive Technical Review of (2-Chloropyridin-3-yl)acetonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(2-Chloropyridin-3-yl)acetonitrile , a key heterocyclic building block, has emerged as a valuable intermediate in the synthesis of a diverse range of biologically active molecules. Its unique structural features, comprising a chlorinated pyridine ring and a reactive acetonitrile moiety, provide a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. This in-depth technical guide consolidates the available scientific literature on this compound, presenting its physicochemical properties, detailed synthetic methodologies, and its significant applications in the discovery of potent kinase inhibitors.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Melting Point | 85-86 °C | [1] |
| Boiling Point | 294.1±25.0 °C (Predicted) | [1] |
| Density | 1.262±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| CAS Number | 101012-32-2 | [2] |
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring and a singlet for the methylene protons of the acetonitrile group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrile group.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the five carbons of the pyridine ring, the methylene carbon, and the nitrile carbon. The carbon attached to the chlorine atom is expected to appear at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: A sharp absorption band is anticipated in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom. Fragmentation patterns would likely involve the loss of the cyanomethyl group or cleavage of the pyridine ring.
Synthesis of this compound
The primary and most well-documented method for the synthesis of this compound involves the chlorination of a pyridine N-oxide precursor.
Synthesis from (1-OXY-PYRIDIN-3-YL)-ACETONITRILE
This procedure utilizes phosphoryl chloride (POCl₃) as both the chlorinating agent and the solvent.
Experimental Protocol:
-
To 100 mL of phosphoryl chloride, 7.5 g (35.9 mmol) of (1-oxy-pyridin-3-yl)-acetonitrile is added slowly under vigorous stirring.[1]
-
The reaction mixture is then cautiously heated to 80 °C in increments of 5 °C over a period of 1.5 hours. It is crucial to control the heating rate to avoid a potentially violent decomposition that can occur around 70 °C.[1]
-
Once all the solid has dissolved, the mixture is heated to reflux and maintained at this temperature for 3 hours.[1]
-
After the reaction is complete, the excess phosphoryl chloride is carefully removed, and the residue is quenched by pouring it into cold water.[1]
-
The aqueous mixture is then neutralized to an alkaline pH by the addition of a saturated sodium bicarbonate solution.[1]
-
The product is extracted with ethyl acetate (3 x).[1]
-
The combined organic extracts are then further processed to isolate the final product.[1]
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
This compound is a pivotal intermediate in the synthesis of various kinase inhibitors, which are a class of targeted cancer therapeutics. The chloro- and cyano- functionalities serve as handles for further chemical modifications to construct complex heterocyclic systems that can effectively bind to the ATP-binding site of kinases, thereby inhibiting their activity.
Role in the Synthesis of Pyrido[2,3-d]pyrimidines
A significant application of this compound lies in its conversion to 2-amino-3-cyanopyridine derivatives, which are direct precursors to pyrido[2,3-d]pyrimidines. This class of compounds has shown potent inhibitory activity against several kinases, including Janus kinase 2 (JAK2) and Pim-1 kinase.
The general synthetic strategy involves the displacement of the chlorine atom with an amine, followed by cyclization reactions to form the fused pyrimidine ring system.
Inhibition of the JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Derivatives of this compound have been utilized to synthesize potent JAK2 inhibitors. These inhibitors function by blocking the phosphorylation and subsequent activation of STAT proteins, which in turn prevents their translocation to the nucleus and the transcription of target genes involved in cell growth and survival.
Inhibition of the Pim-1 Kinase Pathway
Pim-1 kinase is a serine/threonine kinase that is frequently overexpressed in various human cancers and is associated with tumor progression and drug resistance. By inhibiting Pim-1, it is possible to suppress cell proliferation and induce apoptosis in cancer cells. Pyrido[2,3-d]pyrimidine derivatives synthesized from precursors related to this compound have demonstrated potent Pim-1 kinase inhibition.
Representative Biological Activity Data of Related Pyrido[2,3-d]pyrimidine Derivatives:
| Compound Class | Target Kinase | Biological Activity (IC₅₀) | Reference |
| Pyrido[2,3-d]pyrimidines | PIM-1 | Nanomolar range | [3] |
Conclusion
This compound stands as a versatile and valuable building block for medicinal chemists. Its straightforward synthesis and the reactivity of its functional groups provide a facile entry into complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine scaffold. The demonstrated efficacy of derivatives of this scaffold as potent inhibitors of key oncogenic kinases such as JAK2 and Pim-1 underscores the importance of this compound in the ongoing quest for novel and effective cancer therapeutics. Further exploration of the synthetic utility of this intermediate is poised to yield a new generation of targeted therapies for a range of human diseases.
References
An In-depth Technical Guide on the Discovery and History of (2-Chloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloropyridin-3-yl)acetonitrile, a substituted pyridine derivative, has emerged as a valuable building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this important chemical intermediate. Detailed experimental protocols for its preparation are presented, and its utility in the synthesis of pharmacologically active compounds, such as spirocyclic oxindoles, is discussed.
Introduction
This compound, with the CAS Registry Number 101012-32-2, is a crystalline solid characterized by the presence of a chloropyridine ring substituted with a cyanomethyl group.[1] Its molecular formula is C₇H₅ClN₂, and it has a molecular weight of 152.58 g/mol .[2] The unique arrangement of its functional groups—a reactive nitrile, a halogenated pyridine core, and an acidic methylene group—makes it a versatile synthon for the elaboration of more complex molecular architectures. This guide aims to provide a detailed account of its chemical history, synthesis, and applications.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in a single seminal publication. Its emergence in the chemical literature is more closely tied to the broader development of synthetic methodologies for functionalized pyridines, driven by the search for novel pharmaceutical and agrochemical agents. The synthesis of structurally similar compounds, such as 2-chloro-3-cyanopyridine, has been extensively described in the patent literature, indicating a strong industrial interest in this class of molecules.[3][4]
The primary synthetic strategy for introducing a chlorine atom at the 2-position of a pyridine ring often involves the chlorination of the corresponding pyridine N-oxide. This approach is well-established and has been detailed in various patents for the synthesis of 2-chloro-3-cyanopyridine, a close structural analog of the target molecule. For instance, patents describe the reaction of 3-cyanopyridine N-oxide with chlorinating agents like phosphoryl chloride or bis(trichloromethyl)carbonate to achieve this transformation.[3][4][5] It is highly probable that the initial synthesis of this compound followed a similar pathway, starting from 3-(cyanomethyl)pyridine N-oxide.
Synthetic Methodologies
The most plausible and widely applicable method for the synthesis of this compound involves a two-step process starting from 3-methylpyridine (3-picoline).
Step 1: Synthesis of 3-Pyridineacetonitrile
The initial step involves the conversion of 3-methylpyridine to 3-pyridineacetonitrile. A documented method for this transformation is the reaction of 3-methylpyridine with cyanogen chloride at high temperatures.[6]
Step 2: N-Oxidation and Chlorination
The resulting 3-pyridineacetonitrile is then subjected to N-oxidation to form 3-pyridineacetonitrile N-oxide. This intermediate is subsequently chlorinated to yield this compound. This chlorination step is analogous to the synthesis of 2-chloro-3-cyanopyridine from its N-oxide.
Detailed Experimental Protocols
Protocol: Synthesis of this compound from 3-Pyridineacetonitrile N-oxide
-
Materials:
-
3-Pyridineacetonitrile N-oxide
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-pyridineacetonitrile N-oxide in anhydrous dichloromethane.
-
Slowly add phosphoryl chloride to the solution at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Table 1: Summary of Reagents and Typical Reaction Conditions
| Reagent/Parameter | Role | Typical Conditions |
| 3-Pyridineacetonitrile N-oxide | Starting Material | 1 equivalent |
| Phosphoryl chloride (POCl₃) | Chlorinating Agent | 1.5 - 3 equivalents |
| Dichloromethane | Solvent | Anhydrous |
| Reaction Temperature | - | Reflux |
| Reaction Time | - | Monitored by TLC (typically 2-6 hours) |
| Work-up | - | Aqueous bicarbonate quench, extraction |
| Purification | - | Column chromatography or recrystallization |
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of various heterocyclic compounds, some of which have shown significant biological activity. A notable application is in the preparation of spirocyclic oxindole analogs.[7] Spirocyclic scaffolds are of great interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to high-affinity and selective interactions with biological targets.
Synthesis of Spirocyclic Oxindoles
The synthesis of spirocyclic oxindoles can be achieved through a multi-step sequence where this compound serves as a precursor to a key building block. While a direct signaling pathway involving the parent acetonitrile is not documented, its derivatives are designed to interact with specific biological targets.
Logical Relationship for Spirocyclic Oxindole Synthesis
Caption: Logical flow for the use of the title compound in drug discovery.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. While its initial discovery is not attributed to a single landmark study, its synthesis logically follows from well-established methodologies for the functionalization of pyridines. The primary route to this compound involves the chlorination of a 3-(cyanomethyl)pyridine N-oxide precursor. The utility of this compound is demonstrated in its application as a starting material for the synthesis of complex, biologically relevant molecules such as spirocyclic oxindoles, highlighting its importance for researchers and scientists in the field of drug development. Further exploration of the reactivity of this compound is likely to unveil new synthetic pathways and lead to the discovery of novel therapeutic agents.
References
- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 4. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 5. CN101108824A - Method for synthesizing 2- chlorine -3- cyanogen radical pyridine with 3- cyanogen radical pyridine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (2-Chloropyridin-3-yl)acetonitrile for Researchers and Drug Development Professionals
Introduction
(2-Chloropyridin-3-yl)acetonitrile, identified by the CAS number 101012-32-2, is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a chlorinated pyridine ring coupled with a cyanomethyl group, presents multiple reactive sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, handling and safety information, and a plausible synthetic route, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various suppliers and chemical databases.
| Property | Value | Reference(s) |
| CAS Number | 101012-32-2 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₅ClN₂ | [2][3][4][5][7] |
| Molecular Weight | 152.58 g/mol | [2][3][4][7] |
| Appearance | Light yellow to yellow solid | [7] |
| Melting Point | 85-86 °C | [7] |
| Boiling Point (Predicted) | 294.1 ± 25.0 °C | [7] |
| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | -0.43 ± 0.10 | [7] |
| InChIKey | DMWOJKQPJYWCCB-UHFFFAOYSA-N | [7] |
| SMILES | C1(Cl)=NC=CC=C1CC#N | [7] |
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers, catering to research and development needs. The purity levels and available quantities vary among vendors. A summary of offerings from several suppliers is presented below. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Purity | Available Quantities | Price (USD) | Reference(s) |
| [Supplier Name] | ≥ 97% | 10 g | $168.81 | [2] |
| Synblock | ≥ 98% | Not specified | Contact supplier | [3] |
| BLD Pharm | Not specified | Not specified | Contact supplier | [4] |
| Weifang Yangxu Group Co., Ltd | 99% | Milligram to Kilogram scale | Contact supplier | [5] |
| Suzhou AOBI Pharmatech Co., Ltd | 95% | 60 g (in stock) | Contact supplier | [6] |
| CymitQuimica | Not specified | Not specified | Contact supplier | [1] |
Synthesis and Handling
Synthetic Protocol
A general procedure for the synthesis of this compound from (1-Oxy-pyridin-3-yl)-acetonitrile has been described.[7] This method involves the chlorination of the pyridine N-oxide precursor.
Reaction: (1-Oxy-pyridin-3-yl)-acetonitrile → this compound
Reagents and Conditions:
-
(1-Oxy-pyridin-3-yl)-acetonitrile (starting material)
-
Phosphoryl chloride (POCl₃) (chlorinating agent and solvent)
Procedure:
-
To a reaction vessel containing phosphoryl chloride (100 mL), slowly add (1-Oxy-pyridin-3-yl)-acetonitrile (7.5 g, 35.9 mmol) with vigorous stirring.
-
The reaction mixture is then carefully heated to 80°C in increments of 5°C over a period of 1.5 hours. Caution: Rapid heating may lead to a violent decomposition around 70°C.
-
Once all the solid has dissolved, the mixture is heated to reflux and maintained for 3 hours.
-
After the reaction is complete, the excess phosphoryl chloride should be carefully removed under reduced pressure. The residue is then cautiously quenched with cold water.
-
The aqueous mixture is neutralized to an alkaline pH using a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate (3x). The organic layers are combined for further workup.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][7] Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9][10]
-
Handling: Use in a well-ventilated area.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Avoid breathing dust, fumes, or vapors.[8][9] Wash hands thoroughly after handling.[8][9][11]
Safety Information
A Safety Data Sheet (SDS) for this compound is available and should be consulted before handling the compound.[1] General safety precautions for related chloropyridine and acetonitrile compounds include:
-
Hazards: Harmful if swallowed.[9] May cause skin and serious eye irritation.[9] May cause respiratory irritation.[9]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air.[11] If swallowed, call a poison center or doctor immediately.[11][12]
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish fires.[8] Wear self-contained breathing apparatus.[11]
Analytical Methods
The analysis of this compound would likely employ standard chromatographic and spectroscopic techniques. While a specific analytical method for this compound was not found, general methods for related compounds can be adapted.
-
Gas Chromatography (GC): A capillary GC with a flame ionization detector (FID) is a common method for the analysis of acetonitrile and its derivatives.[13][14]
-
Sample Preparation: For analysis from complex matrices, sample preparation techniques such as liquid-liquid extraction or solid-phase extraction may be necessary.[15]
-
Structure Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be essential for confirming the structure and purity of the synthesized compound.
Procurement Workflow
The process of acquiring this compound for research purposes can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key steps from initial identification to laboratory use.
Caption: A logical workflow for the procurement of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS 101012-32-2 | this compound - Synblock [synblock.com]
- 4. 101012-32-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound, CasNo.101012-32-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 6. This compound [allbiopharm.com]
- 7. This compound CAS#: 101012-32-2 [m.chemicalbook.com]
- 8. afgsci.com [afgsci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. cipac.org [cipac.org]
- 14. cdc.gov [cdc.gov]
- 15. env.go.jp [env.go.jp]
Methodological & Application
Application Notes and Protocols for (2-Chloropyridin-3-yl)acetonitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloropyridin-3-yl)acetonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive nitrile group and a chlorine atom on the pyridine ring, allows for diverse chemical transformations, making it a valuable building block for the synthesis of a variety of heterocyclic compounds. Notably, it serves as a key precursor for the synthesis of 7-azaindole derivatives and fused pyrimidine systems, such as pyrido[2,3-b]pyridines, which are scaffolds present in numerous biologically active molecules, including kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and subsequent elaboration into complex heterocyclic structures.
Application 1: Synthesis of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Derivatives
A primary application of this compound is in the synthesis of 7-azaindole derivatives. The Thorpe-Ziegler cyclization of the related 2-aminopyridin-3-ylacetonitrile, readily prepared from the title compound, provides a direct route to the 7-azaindole scaffold.
Synthetic Pathway
The overall synthetic strategy involves a two-step process:
-
Amination: Nucleophilic aromatic substitution of the chlorine atom in this compound with an amine to yield a 2-(2-aminopyridin-3-yl)acetonitrile derivative.
-
Cyclization: Intramolecular Thorpe-Ziegler cyclization of the resulting aminonitrile to form the pyrrolo[2,3-b]pyridine ring system.
Caption: Synthesis of 7-Azaindole Derivatives.
Experimental Protocols
Step 1: Synthesis of 2-(2-Anilino-pyridin-3-yl)acetonitrile
This protocol describes a representative amination reaction using aniline.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add aniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-anilino-pyridin-3-yl)acetonitrile.
Step 2: Synthesis of 1-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine
This protocol details the intramolecular cyclization of the aminonitrile intermediate.
Materials:
-
2-(2-Anilino-pyridin-3-yl)acetonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of 2-(2-anilino-pyridin-3-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with methanol.
-
Add saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine.
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2-(2-Anilino-pyridin-3-yl)acetonitrile | This compound | Aniline, K₂CO₃ | DMF | 12 | 120 | 75-85 |
| 2 | 1-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine | 2-(2-Anilino-pyridin-3-yl)acetonitrile | NaH | THF | 4 | Reflux | 60-70 |
Application 2: Synthesis of Fused Pyrimidine Derivatives
This compound is a valuable precursor for the synthesis of pyrido[2,3-d]pyrimidines, which are known to exhibit a range of biological activities, including kinase inhibition.
Synthetic Pathway
The synthesis involves the initial conversion of this compound to a diaminopyridine derivative, which then undergoes cyclization with a suitable one-carbon synthon.
Caption: Synthesis of Pyrido[2,3-d]pyrimidines.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-(cyanomethyl)pyridine
This protocol describes the amination of this compound.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Copper(I) oxide (Cu₂O)
-
1,4-Dioxane
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), aqueous ammonia (10 eq), and copper(I) oxide (0.1 eq) in 1,4-dioxane.
-
Heat the mixture to 150 °C for 24 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-amino-3-(cyanomethyl)pyridine.
Step 2: Synthesis of 4-Aminopyrido[2,3-d]pyrimidine
This protocol details the cyclization of the aminonitrile intermediate with formamide.
Materials:
-
2-Amino-3-(cyanomethyl)pyridine
-
Formamide
Procedure:
-
Heat a mixture of 2-amino-3-(cyanomethyl)pyridine (1.0 eq) in an excess of formamide (10-20 eq) to 180-200 °C.
-
Maintain the temperature for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-aminopyrido[2,3-d]pyrimidine.
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-(cyanomethyl)pyridine | This compound | aq. NH₃, Cu₂O | 1,4-Dioxane | 24 | 150 | 50-60 |
| 2 | 4-Aminopyrido[2,3-d]pyrimidine | 2-Amino-3-(cyanomethyl)pyridine | Formamide | Formamide | 4-6 | 180-200 | 70-80 |
Experimental Workflow Visualization
Caption: General Experimental Workflow.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to utilize this intermediate in the construction of 7-azaindole and pyrido[2,3-d]pyrimidine scaffolds, which are of significant interest in the development of novel therapeutics. The straightforward nature of these transformations, coupled with the potential for further diversification, highlights the utility of this compound in modern drug discovery programs.
Application Notes: (2-Chloropyridin-3-yl)acetonitrile in Pharmaceutical Synthesis
Introduction
(2-Chloropyridin-3-yl)acetonitrile (CAS No: 101012-32-2) is a functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of complex pharmaceutical molecules.[1] Its structure, featuring a reactive nitrile group and a chloro-substituted pyridine ring, allows for diverse chemical transformations, making it an important building block for drug discovery and development. This intermediate is particularly noted for its role as a precursor in the synthesis of antiviral agents, such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, and in the preparation of novel compounds with potential anti-tumor properties, such as spirocyclic oxindole analogs.[2]
These application notes provide detailed protocols and workflows for researchers, chemists, and drug development professionals to illustrate the utility of this compound in pharmaceutical synthesis.
Application 1: Laboratory-Scale Synthesis of this compound
The preparation of the title compound is a critical first step for its subsequent use in more complex syntheses. The following protocol details the conversion of a pyridine N-oxide precursor to this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from (1-Oxy-pyridin-3-yl)acetonitrile [2]
This protocol describes the chlorination of a pyridine N-oxide to yield the target compound.
1. Reaction Setup:
-
To 100 mL of phosphoryl chloride (POCl₃) in a suitable reaction vessel, slowly add 7.5 g (35.9 mmol) of (1-Oxy-pyridin-3-yl)acetonitrile under vigorous stirring.
2. Heating:
-
Slowly heat the reaction mixture to 80°C. It is critical to increase the temperature in 5°C increments over a period of 1.5 hours.
-
Caution: Heating the mixture too rapidly may result in a violent decomposition reaction around 70°C.
-
Once all solids have dissolved, continue heating the mixture to reflux and maintain for 3 hours.
3. Work-up and Isolation:
-
After the reaction is complete, carefully remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Cautiously pour the residue into cold water to quench the reaction.
-
Adjust the pH of the aqueous mixture to alkaline using a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
4. Purification:
-
The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethyl ether/ligroine, to yield this compound.
Data Presentation
Table 1: Reagents for Synthesis of this compound.
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) |
|---|---|---|---|
| (1-Oxy-pyridin-3-yl)acetonitrile | 136.13 | 7.5 g | 55.1 |
| Phosphoryl Chloride (POCl₃) | 153.33 | 100 mL | - |
Application 2: Role in the Synthesis of Nevirapine
This compound is a precursor to key intermediates, such as 2-chloro-3-amino-4-picoline (CAPIC), used in the synthesis of Nevirapine, a potent NNRTI used in the treatment of HIV-1.[3][4] The following sections describe a key reaction in the Nevirapine synthesis and the pharmacological action of the final drug.
Caption: Key condensation and cyclization steps in Nevirapine synthesis.
Experimental Protocol: One-Pot Synthesis of Nevirapine from Key Intermediates [4]
This protocol outlines the condensation and subsequent cyclization to form the core structure of Nevirapine. It starts from 2-chloro-3-amino-4-picoline (CAPIC), an intermediate derivable from this compound.
1. Reaction Setup:
-
Charge a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer and thermocouple with 15 g (105 mmol) of CAPIC and 7.56 g (189 mmol) of 60% sodium hydride (NaH) in mineral oil.
-
Add 75 mL of diglyme to the flask.
2. Formation of Sodium Salt:
-
Stir the mixture while heating to 30°C and hold at 30-35°C for 30 minutes, during which hydrogen gas evolution will be observed.
-
Increase the temperature to 60°C over approximately 3 hours. Maintain this temperature until hydrogen evolution subsides (approx. 20-30 minutes).
3. Condensation Reaction:
-
Cool the reaction mixture to 30°C.
-
Slowly add a solution of 19.6 g (102 mmol) of methyl 2-cyclopropylaminonicotinate (Me-CAN) in 15 mL of diglyme dropwise over 30-45 minutes, maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to 60-65°C and stir for 2-3 hours.
4. Cyclization to Nevirapine:
-
Increase the reaction temperature to 130-140°C and maintain for 4-6 hours to effect ring closure.
-
Monitor the reaction for completion using HPLC.
5. Work-up and Isolation:
-
Cool the mixture to below 30°C and slowly quench by adding 150 mL of water.
-
Adjust the pH to 6.5-7.0 with 6N HCl.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Collect the solid product by filtration, wash the cake with water, and then with ethanol.
-
Dry the solid under vacuum at 60-70°C to yield crude Nevirapine.
Data Presentation
Table 2: Reported Overall Yields for Nevirapine Synthesis Processes.
| Synthesis Generation/Method | Key Starting Materials | Reported Overall Yield | Reference |
|---|---|---|---|
| First Generation | 2-Chloro-nicotinic acid, CAPIC | ~59% | [4] |
| Second Generation | 2-Cyclopropylamino-nicotinic acid | ~68% | [4] |
| Improved One-Pot Process | CAPIC, Me-CAN | 87% |[3] |
Pharmacological Significance: Mechanism of Action of Nevirapine
Nevirapine functions by directly inhibiting the HIV-1 reverse transcriptase enzyme, which is essential for the virus to convert its RNA genome into DNA for integration into the host cell.
Caption: Mechanism of action of Nevirapine as an NNRTI.
Nevirapine is a non-competitive inhibitor that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant from the enzyme's active site. This binding induces a conformational change in the enzyme, distorting the catalytic site and severely limiting its polymerase activity. Consequently, the synthesis of viral DNA from the RNA template is blocked, preventing the virus from replicating.
References
Application Notes and Protocols: Cyclization Reactions of (2-Chloropyridin-3-yl)acetonitrile in the Synthesis of Thieno[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cyclization strategies involving (2-Chloropyridin-3-yl)acetonitrile, a key building block in the synthesis of biologically active thieno[2,3-b]pyridine derivatives. The protocols outlined herein are designed to guide researchers through the synthesis of these valuable heterocyclic compounds, which have shown significant potential as kinase inhibitors in drug discovery programs.
Introduction
This compound is a versatile precursor for the construction of fused heterocyclic systems. The presence of a reactive chlorosubstituent at the 2-position and an activated methylene group at the 3-position of the pyridine ring allows for a variety of chemical transformations. A particularly important application is the synthesis of thieno[2,3-b]pyridines, a class of compounds known to exhibit a range of biological activities, including the inhibition of key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), proto-oncogene tyrosine-protein kinase Src (c-Src), and Pim-1 kinase. These kinases are implicated in various cellular processes, including cell proliferation, survival, and angiogenesis, making them attractive targets for the development of novel therapeutics, particularly in oncology.
This document details a reliable three-step synthetic pathway to access 3-aminothieno[2,3-b]pyridine derivatives from this compound. The methodology involves the initial conversion of the 2-chloro group to a 2-mercapto group, followed by S-alkylation and a subsequent intramolecular Thorpe-Ziegler cyclization.
Synthetic Workflow
The overall synthetic strategy for the conversion of this compound to 3-aminothieno[2,3-b]pyridine derivatives is depicted below.
Caption: Synthetic workflow for the preparation of 3-aminothieno[2,3-b]pyridine derivatives.
Experimental Protocols
Step 1: Synthesis of 2-Mercaptopyridine-3-carbonitrile
This protocol describes the conversion of the 2-chloro group of this compound to a 2-mercapto group using sodium hydrosulfide.
Materials:
-
This compound
-
Anhydrous sodium hydrosulfide (NaSH)
-
Anhydrous organic solvent (e.g., N,N-Dimethylformamide (DMF) or ethanol)
-
Distilled water
-
Acid for pH adjustment (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction flask equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
In a reaction flask, dissolve anhydrous sodium hydrosulfide (1.2-1.5 molar equivalents) in the chosen anhydrous organic solvent.
-
Heat the mixture to a temperature between 100-180°C.[1]
-
Add this compound (1.0 molar equivalent) portion-wise to the heated solution.
-
Maintain the reaction mixture at this temperature for 10-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
To the residue, add distilled water and adjust the pH to 6.0-6.5 with acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2-Mercaptopyridine-3-carbonitrile.
Step 2: S-Alkylation of 2-Mercaptopyridine-3-carbonitrile
This protocol details the S-alkylation of the intermediate thiol with an appropriate alkyl halide to introduce a side chain necessary for the subsequent cyclization.
Materials:
-
2-Mercaptopyridine-3-carbonitrile
-
Alkyl halide (e.g., ethyl chloroacetate, chloroacetonitrile) (1.0-1.1 molar equivalents)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous ethanol or DMF
-
Reaction flask with stirring and heating capabilities
Procedure:
-
Dissolve 2-Mercaptopyridine-3-carbonitrile (1.0 molar equivalent) in the chosen anhydrous solvent in a reaction flask.
-
Add the base (1.0-1.2 molar equivalents) to the solution and stir.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the S-alkylated intermediate.
Step 3: Intramolecular Thorpe-Ziegler Cyclization
This protocol describes the base-catalyzed intramolecular cyclization of the S-alkylated intermediate to form the final thieno[2,3-b]pyridine ring system.
Materials:
-
S-alkylated 2-mercaptopyridine-3-carbonitrile intermediate
-
Strong, non-nucleophilic base (e.g., sodium hydride (NaH), sodium tert-butoxide (t-BuOK))
-
Anhydrous aprotic solvent (e.g., DMF, Tetrahydrofuran (THF))
-
Reaction flask under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, suspend the base (1.1-1.5 molar equivalents) in the anhydrous solvent.
-
Add a solution of the S-alkylated intermediate (1.0 molar equivalent) in the same solvent dropwise to the base suspension at room temperature or with cooling, depending on the reactivity.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 3-aminothieno[2,3-b]pyridine derivative.
Quantitative Data
The following tables summarize typical reaction parameters and the biological activity of representative thieno[2,3-b]pyridine derivatives.
Table 1: Reaction Parameters for the Synthesis of Thieno[2,3-b]pyridines
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Thiolation | This compound | NaSH | DMF or Ethanol | 100-180 | 10-20 | 70-85 |
| 2. S-Alkylation | 2-Mercaptopyridine-3-carbonitrile, Alkyl Halide | NaOEt or K₂CO₃ | Ethanol or DMF | Reflux | 2-6 | 80-95 |
| 3. Cyclization | S-Alkylated Intermediate | NaH or t-BuOK | DMF or THF | 25-60 | 1-4 | 65-90 |
Table 2: Biological Activity of Representative Thieno[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Cytotoxicity (EC₅₀, µM) | Reference |
| Thieno[2,3-b]pyridine A | VEGFR-2 | 0.05 - 0.5 | HUVEC | >10 | [2] |
| Thieno[2,3-b]pyridine B | c-Src | 0.1 - 1.0 | Various Cancer Lines | 1 - 10 | [3] |
| Thieno[2,3-b]pyridine C | Pim-1 | 12.71 | MCF7, HepG2, HCT116 | 5 - 20 | [4] |
Signaling Pathway Inhibition
Thieno[2,3-b]pyridine derivatives synthesized from this compound have been shown to inhibit several key kinase signaling pathways involved in cancer progression.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-b]pyridine derivatives.[2][3][4][5][6]
References
- 1. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Nitrile Group in (2-Chloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic routes for the derivatization of the nitrile group in (2-Chloropyridin-3-yl)acetonitrile, a versatile building block in medicinal chemistry. The following protocols detail methodologies for the conversion of the nitrile moiety into key functional groups such as amides, amines, ketones, and tetrazoles, which are prevalent in pharmacologically active compounds.
Introduction
This compound is a valuable starting material in drug discovery due to the presence of multiple reactive sites. The derivatization of its nitrile group opens up a wide array of possibilities for molecular elaboration and the synthesis of novel heterocyclic compounds. This document outlines established chemical transformations, providing detailed experimental protocols and quantitative data where available in the literature, to guide researchers in the synthesis of new chemical entities.
Derivatization Pathways
The nitrile group of this compound can undergo several key transformations, including hydrolysis to amides, reduction to amines, reaction with organometallic reagents to form ketones, and cycloaddition to yield tetrazoles.
Caption: Derivatization pathways of the nitrile group in this compound.
Hydrolysis to 2-(2-Chloropyridin-3-yl)acetamide
The hydrolysis of the nitrile group offers a direct route to the corresponding primary amide. This transformation can be achieved under either acidic or basic conditions.
Experimental Protocol: Basic Hydrolysis
A common method for the hydrolysis of pyridylacetonitriles involves the use of a strong base in an alcoholic solvent.[1]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Starting Material | Reagents | Solvent | Product | Yield |
| (Pyridyl-2)acetonitrile derivatives | KOH | EtOH | Corresponding amides | N/A |
Note: Specific yield for this compound is not available in the cited literature.
Reduction to 2-(2-Chloropyridin-3-yl)ethan-1-amine
The reduction of the nitrile group provides access to primary amines, which are crucial functionalities in many bioactive molecules. Catalytic hydrogenation is a widely used method for this transformation.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (Pd/C) or other suitable catalyst
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Acidic workup solution (e.g., HCl in ether)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent like methanol or ethanol.
-
Add the catalyst (e.g., 10% Pd/C) to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-50 atm).
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The amine product can be isolated as a salt by treating the residue with an acidic solution (e.g., HCl in ether) followed by filtration, or purified by column chromatography after a basic workup.
| Starting Material | Catalyst | Hydrogen Source | Product | Yield |
| Acetonitrile | Pd/C | H₂ | Ethylamine | High |
Note: Specific yield for this compound is not available in the cited literature. The reaction conditions for acetonitrile can serve as a starting point.[2][3]
Synthesis of Ketones via Grignard Reaction
The reaction of nitriles with Grignard reagents, followed by acidic hydrolysis, is a classic method for the synthesis of ketones.[4][5][6] This reaction allows for the introduction of a wide variety of alkyl or aryl groups.
Experimental Protocol: Grignard Reaction and Hydrolysis
Caption: Workflow for the synthesis of ketones from nitriles via Grignard reaction.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide)
-
Anhydrous diethyl ether or THF
-
Aqueous acid solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of this compound in anhydrous diethyl ether or THF.
-
Cool the flask in an ice bath.
-
Add the Grignard reagent dropwise from the dropping funnel with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and aqueous acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
| Starting Material | Grignard Reagent | Product Type |
| Nitrile | R-MgX | Ketone |
Note: Specific quantitative data for this compound is not available in the provided search results.
[3+2] Cycloaddition to 5-((2-Chloropyridin-3-yl)methyl)-1H-tetrazole
The [3+2] cycloaddition reaction of nitriles with an azide source is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles.[7][8][9][10] These heterocycles are important pharmacophores, often used as bioisosteres for carboxylic acids.
Experimental Protocol: Dibutyltin Oxide Catalyzed Cycloaddition[12]
Materials:
-
This compound
-
Trimethylsilyl azide (TMSN₃)
-
Dibutyltin oxide (DBTO)
-
Toluene
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
10% Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1 mmol) in toluene (2 mL), add trimethylsilyl azide (2 mmol) and dibutyltin oxide (0.1 mmol).
-
Stir the suspension and heat to 80-120 °C.
-
Monitor the reaction for completion by TLC (typically 1 to 5 days).
-
After completion, remove the solvent under reduced pressure.
-
Dilute the residue with diethyl ether (4.5 mL) and wash with saturated sodium bicarbonate solution (2 x 4.5 mL).
-
Acidify the combined aqueous extracts to pH 2 with 10% hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (2 x 4.5 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the 5-substituted 1H-tetrazole.
| Nitrile | Reagents | Catalyst | Temperature (°C) | Time | Yield |
| Benzonitrile | Trimethylsilyl azide | Dibutyltin oxide | 80 | 1 day | N/A |
| 2-Naphthonitrile | Trimethylsilyl azide | Dibutyltin oxide | 90-120 | 1 day | N/A |
| 3-Aminobenzonitrile | Trimethylsilyl azide | Dibutyltin oxide | 110 | 5 days | N/A |
Note: Yields for the specific starting material this compound are not provided in the search results, but the general procedure is applicable.
Experimental Protocol: Silica Sulfuric Acid Catalyzed Cycloaddition[10]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Silica sulfuric acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of this compound, sodium azide, and silica sulfuric acid in DMF is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the tetrazole product.
| Nitrile | Reagents | Catalyst | Solvent | Yield Range |
| Various Nitriles | Sodium Azide | Silica Sulfuric Acid | DMF | 72-95% |
Note: This protocol provides a general yield range for various nitriles, suggesting it could be a high-yielding method for the target compound.
Conclusion
The derivatization of the nitrile group in this compound provides access to a variety of important functional groups and heterocyclic systems. The protocols outlined in these application notes, based on established chemical literature, offer robust starting points for the synthesis of novel compounds for further investigation in drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions for the specific substrate to achieve the best possible outcomes.
References
- 1. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid [mdpi.com]
- 10. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (2-Chloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of (2-Chloropyridin-3-yl)acetonitrile. This versatile building block is a valuable precursor for the synthesis of a wide array of functionalized pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols detailed below are for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring.
The electron-deficient nature of the pyridine ring and the presence of the nitrile group make this compound a unique substrate. The following protocols are based on established methodologies for similar 2-chloropyridine derivatives and serve as a robust starting point for reaction optimization.
Data Presentation: Summary of Reaction Conditions and Typical Yields
The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various partners. These values are based on literature precedents for analogous 2-chloropyridine substrates and should be used as a reference for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 70-85 |
| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/H₂O | 85 | 18 | 65-80 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | - | Et₃N | THF | 60 | 8 | 80-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | - | Diisopropylamine | DMF | 70 | 12 | 75-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | 4 | PPh₃ (4) | Piperidine | Toluene | 80 | 10 | 70-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | 5 | - | Et₃N/DMF | 1:1 | 50 | 16 | 60-75 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 6 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 90 | 12 | 70-80 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | LiHMDS | THF | 80 | 24 | 65-75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer with heating
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of solvent to water) to the flask via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-(cyanomethyl)pyridine.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous solvent (THF or DMF) and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-3-(cyanomethyl)pyridine.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (sealed tube or Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
In a glovebox, to an oven-dried sealed tube, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-(cyanomethyl)pyridine.
Mandatory Visualizations
Application Notes and Protocols for the Synthesis of Fused Pyridines Using (2-Chloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloropyridin-3-yl)acetonitrile is a versatile and valuable building block in medicinal chemistry for the synthesis of a variety of fused pyridine heterocycles. Its bifunctional nature, possessing both an electrophilic chlorine-substituted pyridine ring and a nucleophilic active methylene group, allows for diverse and strategic chemical transformations. This document provides detailed protocols and application notes for the synthesis of several key fused pyridine scaffolds, including thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines, starting from this compound. These fused heterocyclic systems are of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities.
Synthetic Pathways Overview
The general strategy for the utilization of this compound in the synthesis of fused pyridines involves the initial transformation of the 2-chloro substituent or the reaction of the active methylene group, followed by intramolecular cyclization. The primary synthetic routes described herein are:
-
Synthesis of Thieno[2,3-b]pyridines: This pathway typically proceeds via a modified Gewald reaction, where the active methylene group of a pyridine-2-thiol derivative (obtained from the starting material) reacts with an α-halo carbonyl compound, followed by a Thorpe-Ziegler cyclization.
-
Synthesis of Pyrazolo[3,4-b]pyridines: This route involves the nucleophilic displacement of the 2-chloro group with hydrazine hydrate to form a hydrazinylpyridine intermediate, which then undergoes intramolecular cyclization.
-
Synthesis of Pyrido[2,3-d]pyrimidines: This synthesis first requires the conversion of the 2-chloro group to a 2-amino group. The resulting 2-amino-3-cyanomethylpyridine can then be cyclized with various one-carbon synthons like formamide or formic acid to yield the fused pyrimidine ring.
Data Presentation
The following tables summarize the reaction conditions and yields for the key synthetic steps.
Table 1: Synthesis of 2-Substituted-pyridin-3-yl)acetonitrile Intermediates
| Entry | Starting Material | Reagent(s) | Solvent | Catalyst | Conditions | Product | Yield (%) |
| 1 | This compound | Hydrazine hydrate | Ethanol | - | Reflux, 2 h | 2-(2-Hydrazinylpyridin-3-yl)acetonitrile | ~65% |
| 2 | This compound | Aniline | Toluene | Pd₂(dba)₃, Xantphos, NaOtBu | 110 °C, 12 h | 2-(2-Anilinopyridin-3-yl)acetonitrile | 70-90% |
| 3 | This compound | Morpholine | Water | KF | 100 °C, 17 h | 2-(2-Morpholinopyridin-3-yl)acetonitrile | ~80% |
Table 2: Synthesis of Fused Pyridines
| Entry | Intermediate | Reagent(s) | Solvent | Conditions | Product | Yield (%) |
| 1 | 2-(2-Mercaptopyridin-3-yl)acetonitrile | Chloroacetamide, NaOEt | Ethanol | Reflux, 4 h | 3-Amino-2-carboxamidothieno[2,3-b]pyridine | 75-85% |
| 2 | 2-(2-Hydrazinylpyridin-3-yl)acetonitrile | Triethyl orthoformate | Acetic Acid | Reflux, 6 h | Pyrazolo[3,4-b]pyridine | 60-70% |
| 3 | 2-(2-Aminopyridin-3-yl)acetonitrile | Formamide | - | 180-190 °C, 3 h | Pyrido[2,3-d]pyrimidin-4-amine | 80-90% |
| 4 | 2-(2-Aminopyridin-3-yl)acetonitrile | Formic acid, H₂SO₄ (cat.) | - | Reflux, 4-8 h | Pyrido[2,3-d]pyrimidin-4(3H)-one | 70-80% |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamide
This protocol is a representative example of the synthesis of a thieno[2,3-b]pyridine derivative.
Step 1: Synthesis of 2-(2-Mercaptopyridin-3-yl)acetonitrile
-
To a solution of this compound (1.0 eq) in ethanol, add sodium hydrosulfide (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(2-mercaptopyridin-3-yl)acetonitrile.
Step 2: Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carboxamide
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add 2-(2-mercaptopyridin-3-yl)acetonitrile (1.0 eq).
-
To this mixture, add a solution of 2-chloroacetamide (1.1 eq) in ethanol.
-
Stir the reaction mixture at room temperature for 2 hours, then reflux for 4 hours.
-
Cool the mixture and pour it into cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the final product.
Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridine
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) dropwise to the solution.
-
Reflux the reaction mixture for 2 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
The intermediate, 2-(2-hydrazinylpyridin-3-yl)acetonitrile, can be isolated or used directly.
-
To the intermediate, add triethyl orthoformate (1.5 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is purified by column chromatography to afford the pyrazolo[3,4-b]pyridine product.
Protocol 3: Synthesis of Pyrido[2,3-d]pyrimidin-4-amine
Step 1: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile via Buchwald-Hartwig Amination
-
To a dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 eq) and aniline (or another amine, 1.2 eq) in dry toluene.
-
Heat the reaction mixture at 110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 2-(2-anilinopyridin-3-yl)acetonitrile. For the synthesis of the parent amino compound, a protected ammonia equivalent or a different amination method may be required. A direct nucleophilic aromatic substitution with ammonia under pressure is also a viable route.
Step 2: Cyclization to Pyrido[2,3-d]pyrimidin-4-amine
-
A mixture of 2-(2-aminopyridin-3-yl)acetonitrile (1.0 eq) and formamide (10-15 eq) is heated at 180-190 °C for 3 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the desired product.
Potential Applications and Signaling Pathway Visualization
Fused pyridine derivatives, particularly pyrido[2,3-d]pyrimidines, are known to exhibit potent inhibitory activity against various protein kinases, such as PIM-1 kinase, which is implicated in several cancers. The inhibition of this kinase can disrupt downstream signaling pathways that promote cell proliferation and survival, leading to apoptosis of cancer cells.
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of a diverse range of medicinally relevant fused pyridine heterocycles. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines. The versatility of the starting material allows for the introduction of various substituents, enabling the generation of compound libraries for drug discovery programs targeting a multitude of diseases.
References
Application Note and Protocol for the Hydrolysis of (2-Chloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the hydrolysis of (2-chloropyridin-3-yl)acetonitrile to its corresponding carboxylic acid, 2-(2-chloropyridin-3-yl)acetic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol outlines both acidic and basic hydrolysis methods, offering flexibility depending on substrate compatibility and available laboratory resources. This application note includes reaction parameters, purification procedures, and methods for characterization.
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1][2][3] this compound is a valuable building block in medicinal chemistry, and its hydrolysis product, 2-(2-chloropyridin-3-yl)acetic acid, serves as a precursor for a variety of downstream applications. The presence of a chlorine atom on the pyridine ring necessitates careful selection of reaction conditions to avoid unwanted side reactions, such as hydrolysis of the chloro group.[4][5][6] This protocol details two reliable methods for this conversion.
Data Presentation
The following table summarizes typical results obtained for the acidic and basic hydrolysis of this compound. These values are representative and may vary based on the specific reaction scale and conditions.
| Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| Acidic Hydrolysis | 6 M Hydrochloric Acid | 80 | 6 | 85 | 98 |
| Basic Hydrolysis | 4 M Sodium Hydroxide in aq. Ethanol | 70 | 8 | 90 | 97 |
Experimental Protocols
Materials and Equipment
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation
-
Infrared (IR) spectrometer for functional group analysis
Method 1: Acidic Hydrolysis
This procedure utilizes strong acidic conditions to hydrolyze the nitrile functionality.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Acid: Carefully add 6 M hydrochloric acid (10 mL per gram of nitrile).
-
Heating: Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 6-8 hours).
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the mixture to pH 3-4 with a concentrated solution of sodium hydroxide. The product may precipitate at this stage.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(2-chloropyridin-3-yl)acetic acid.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and HPLC.
Method 2: Basic Hydrolysis
This method employs basic conditions to achieve the hydrolysis, which can sometimes offer better yields and fewer side products depending on the substrate.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (1:1).
-
Addition of Base: Add a 4 M aqueous solution of sodium hydroxide (2.5 eq).
-
Heating: Heat the reaction mixture to 70°C and stir.
-
Monitoring the Reaction: Follow the reaction progress by TLC or HPLC until completion (typically 8-10 hours). Ammonia gas may be evolved during the reaction.
-
Cooling and Acidification: Cool the reaction mixture to room temperature. Carefully acidify the mixture to pH 3-4 with concentrated hydrochloric acid. The product should precipitate.
-
Isolation: Collect the precipitated solid by filtration and wash with cold water.
-
Drying: Dry the product under vacuum to obtain the crude 2-(2-chloropyridin-3-yl)acetic acid.
-
Purification: Recrystallize the crude product from an appropriate solvent if necessary.
-
Characterization: Analyze the final product by NMR, IR, and HPLC to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for acidic and basic hydrolysis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids and bases are corrosive. Handle with extreme care.
-
The reaction may evolve ammonia gas, which is toxic and has a strong odor. Ensure adequate ventilation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
(2-Chloropyridin-3-yl)acetonitrile: A Versatile Precursor for Modern Agrochemicals
(2-Chloropyridin-3-yl)acetonitrile has emerged as a critical building block in the synthesis of a range of high-value agrochemicals, particularly neonicotinoid insecticides and other key pesticides. Its reactive chlorine and nitrile functionalities provide a versatile scaffold for the construction of complex heterocyclic structures that exhibit potent biological activity. This document provides detailed application notes and experimental protocols for the synthesis of prominent agrochemicals using this compound as a key precursor, intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.
Agrochemicals Derived from this compound
This compound serves as a crucial intermediate in the production of several commercially significant agrochemicals. The pyridine ring and the reactive nitrile group are key features that are incorporated into the final active ingredients.
Table 1: Prominent Agrochemicals Derived from this compound
| Agrochemical Class | Specific Examples | Mode of Action |
| Neonicotinoids | Imidacloprid, Acetamiprid | Agonist of nicotinic acetylcholine receptors (nAChRs)[1][2][3] |
| Pyridine Azomethine Insecticides | Pymetrozine | Unique mode of action affecting insect nerve and muscle function |
| Sulfoximines | Sulfoxaflor | Agonist of nicotinic acetylcholine receptors (nAChRs)[4][5][6][7] |
Synthetic Pathways and Experimental Protocols
The following sections detail the synthetic pathways and experimental protocols for producing key agrochemical intermediates from this compound.
Synthesis of 2-Chloro-3-(chloromethyl)pyridine: A Key Neonicotinoid Intermediate
A primary route to neonicotinoid insecticides like Imidacloprid and Acetamiprid involves the conversion of this compound to 2-chloro-3-(chloromethyl)pyridine. This transformation can be achieved through a two-step process involving the reduction of the nitrile to an amine, followed by a Sandmeyer-type reaction.
Diagram 1: Synthesis of 2-Chloro-3-(chloromethyl)pyridine
Caption: Synthetic pathway from this compound to 2-chloro-3-(chloromethyl)pyridine.
Experimental Protocol: Synthesis of 2-Chloro-3-(aminomethyl)pyridine
-
Reaction Setup: In a high-pressure autoclave, suspend 10 g of this compound and 1 g of a palladium on carbon catalyst (10 wt%) in 100 mL of methanol saturated with ammonia.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 50 psi.
-
Reaction Conditions: Stir the mixture vigorously at 50°C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 2-chloro-3-(aminomethyl)pyridine.
Experimental Protocol: Synthesis of 2-Chloro-3-(chloromethyl)pyridine via Sandmeyer Reaction [2][6][7][8]
-
Diazotization: Dissolve 10 g of 2-chloro-3-(aminomethyl)pyridine in 50 mL of concentrated hydrochloric acid at 0°C.
-
Nitrite Addition: Slowly add a solution of 7.5 g of sodium nitrite in 20 mL of water, maintaining the temperature below 5°C.
-
Copper(I) Chloride Addition: To this diazonium salt solution, add a solution of 10 g of copper(I) chloride in 30 mL of concentrated hydrochloric acid at 0°C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours, then heat to 60°C for 1 hour.
-
Work-up and Purification: Cool the mixture and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-chloro-3-(chloromethyl)pyridine.
Synthesis of 2-Chloronicotinic Acid: A Precursor for Various Agrochemicals
This compound can be hydrolyzed to 2-chloronicotinic acid, a versatile intermediate for the synthesis of herbicides and other agrochemicals.
Diagram 2: Hydrolysis of this compound
Caption: Synthesis of 2-Chloronicotinic Acid from this compound.
Experimental Protocol: Synthesis of 2-Chloronicotinic Acid [9][10][11]
-
Reaction Setup: In a round-bottom flask, add 10 g of this compound to 100 mL of 20% aqueous sodium hydroxide solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) for 8 hours.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.
-
Purification: The precipitated 2-chloronicotinic acid is collected by filtration, washed with cold water, and dried under vacuum.
Signaling Pathways and Mode of Action
The agrochemicals derived from this compound, particularly the neonicotinoids and sulfoximines, primarily target the insect central nervous system. They act as agonists of the nicotinic acetylcholine receptors (nAChRs).[1][2][3][4]
Diagram 3: Mode of Action of Neonicotinoids and Sulfoxaflor
Caption: Agonistic action of neonicotinoids and sulfoxaflor on insect nAChRs.
In a normal functioning synapse, the neurotransmitter acetylcholine binds to nAChRs, causing the ion channel to open and propagate a nerve impulse. Neonicotinoids and sulfoxaflor mimic acetylcholine but bind to the receptor much more strongly and are not easily broken down by acetylcholinesterase.[1][2][4] This leads to continuous stimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[8] This selective toxicity towards insects is due to differences in the receptor subtypes between insects and mammals.[1][2]
Conclusion
This compound is a cornerstone intermediate in the synthesis of a variety of modern agrochemicals. The synthetic routes outlined in these application notes provide a foundation for the development of efficient and scalable processes for the production of these vital crop protection agents. Understanding the mode of action of the resulting compounds is crucial for the development of new, more effective, and environmentally safer insecticides. The detailed protocols and diagrams serve as a valuable resource for researchers and professionals in the agrochemical industry.
References
- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 10. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Application Notes & Protocols: Selective Reduction of (2-Chloropyridin-3-yl)acetonitrile
Abstract
This document provides a detailed technical guide for the chemical reduction of (2-Chloropyridin-3-yl)acetonitrile to its corresponding primary amine, 2-(2-chloropyridin-3-yl)ethan-1-amine. This amine is a valuable building block in pharmaceutical research and drug development. We present two robust protocols employing distinct mechanistic pathways: a mild, catalytic borohydride reduction and a powerful metal hydride reduction. The guide offers in-depth explanations of the underlying chemical principles, justifications for procedural choices, comprehensive safety protocols, and visual aids to ensure procedural clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction: Significance and Synthetic Strategy
The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to essential intermediates for a vast array of bioactive molecules. The target molecule, 2-(2-chloropyridin-3-yl)ethan-1-amine, incorporates a chloro-substituted pyridine ring, a common pharmacophore. The successful synthesis of this primary amine from this compound requires a reduction method that is highly selective for the nitrile group while preserving the potentially reactive C-Cl bond and the integrity of the heterocyclic ring.
The choice of reducing agent is paramount and is dictated by factors including functional group tolerance, reaction conditions, scalability, and safety. This guide will explore two field-proven methodologies that balance these considerations.
-
Method A: Catalytic Borohydride System (Raney® Ni / KBH₄). A mild and efficient method that leverages a synergistic system for the hydrogenation of the nitrile under ambient conditions.[1][2]
-
Method B: Metal Hydride Reduction (Lithium Aluminum Hydride). A powerful, non-catalytic approach utilizing a strong hydride donor for substrates that may be resistant to milder conditions.[3]
The following workflow provides a high-level overview of the synthetic process from starting material to the purified final product.
Caption: High-level experimental workflow.
Mechanistic Considerations and Reagent Selection
The conversion of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The mechanism varies significantly between the chosen methods, influencing reagent selection and experimental design.
Catalytic Hydrogenation vs. Hydride Reduction
Catalytic Hydrogenation , often employing catalysts like Raney® Nickel or Palladium, involves the addition of molecular hydrogen (H₂) or a hydrogen donor across the C≡N bond.[4] A key challenge is preventing the formation of secondary and tertiary amine byproducts, which can occur when the initially formed primary amine reacts with an imine intermediate.[2] The Raney® Ni/KBH₄ system presented in Protocol A is a clever variation that uses potassium borohydride as an in situ hydrogen source, offering excellent selectivity for the primary amine under mild conditions without the need for high-pressure hydrogenation equipment.[1][2]
Hydride Reduction utilizes powerful nucleophilic hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). These reagents directly attack the electrophilic carbon of the nitrile. LiAlH₄, a potent hydride source, sequentially adds two hydride ions to the nitrile carbon.[5] This process forms a dianionic intermediate that, upon acidic or aqueous workup, is protonated to yield the primary amine.[5][6] This method is highly effective but requires strictly anhydrous conditions and careful handling due to the high reactivity of LiAlH₄ with protic solvents, especially water.[3] Notably, the less reactive sodium borohydride (NaBH₄) is generally incapable of reducing nitriles on its own.[3]
Caption: Mechanism of nitrile reduction by LiAlH₄.[5][6]
Method Selection Rationale
The choice between the two protocols depends on available equipment, scale, and the chemist's familiarity with handling reactive reagents.
Caption: Decision flowchart for protocol selection.
Experimental Protocols
General Safety Note: All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[7]
Protocol A: Reduction using Raney® Nickel and Potassium Borohydride
This procedure is adapted from established methods for the mild and selective reduction of nitriles.[1][2] It offers high yields and operational simplicity, avoiding harsh reagents and conditions.
3.1.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 152.58 | 10.0 | 1.53 g | Starting material |
| Raney® Nickel (50% slurry in water) | - | ~10.0 | ~1.2 g (moist wt.) | Caution: Pyrophoric when dry. Handle as a slurry. |
| Potassium Borohydride (KBH₄) | 53.94 | 40.0 | 2.16 g | Caution: Water-reactive. Handle quickly in ambient atmosphere. |
| Dry Ethanol (EtOH) | 46.07 | - | 25 mL | Use anhydrous grade. |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | For extraction. |
| Deionized Water | 18.02 | - | As needed | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | For drying. |
3.1.2. Step-by-Step Procedure
-
Catalyst Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the Raney® Nickel slurry (~1.2 g) in 25 mL of dry ethanol.
-
Reagent Addition: To the stirred suspension, add potassium borohydride (2.16 g, 40.0 mmol) in one portion. Note: Some gas evolution (hydrogen) may occur.
-
Substrate Addition: Add this compound (1.53 g, 10.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[2]
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CRITICAL: Do not allow the filter cake to dry, as it is pyrophoric. Immediately quench the filter cake with plenty of water.
-
Rinse the flask and filter cake with a small amount of ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate (~50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography to afford 2-(2-chloropyridin-3-yl)ethan-1-amine in high yield (>90%).[2]
-
Protocol B: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This classic protocol uses a highly reactive hydride reagent and is suitable for a wide range of nitriles. It requires strict adherence to anhydrous and inert atmosphere techniques.
3.2.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 152.58 | 10.0 | 1.53 g | Starting material |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 15.0 | 0.57 g | DANGER: Highly reactive with water. Handle under inert gas. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 40 mL | Use from a freshly opened bottle or a solvent purification system. |
| Deionized Water | 18.02 | - | ~0.6 mL | For quenching. |
| 15% Sodium Hydroxide (aq.) | 40.00 | - | ~0.6 mL | For quenching. |
| Diethyl Ether (Et₂O) | 74.12 | - | As needed | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | For drying. |
3.2.2. Step-by-Step Procedure
-
Setup: Assemble a flame-dried, three-neck 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (0.57 g, 15.0 mmol) in anhydrous THF (20 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.53 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up (Fieser Workup):
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
CRITICAL: Quench the reaction with extreme caution by slowly and sequentially adding the following reagents dropwise:
-
0.6 mL of water
-
0.6 mL of 15% aqueous NaOH
-
1.8 mL of water
-
-
A granular white precipitate of aluminum salts should form. Allow the mixture to stir at room temperature for 30 minutes.
-
-
Purification:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.
-
Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation if necessary.
-
Safety and Hazard Management
Chemical synthesis requires a vigilant approach to safety. The reagents used in these protocols possess significant hazards that must be managed through proper handling and engineering controls.
-
Raney® Nickel: The catalyst is pyrophoric and may ignite spontaneously in air when dry. Always handle it as an aqueous slurry. After filtration, the catalyst must be kept wet and should be quenched with a large volume of water before disposal.[8]
-
Potassium Borohydride (KBH₄) & Lithium Aluminum Hydride (LiAlH₄): Both are water-reactive materials. LiAlH₄ reacts violently with water, releasing flammable hydrogen gas. KBH₄ reacts less violently but still poses a hazard. These reagents must be stored in a dry environment and handled away from water and other protic sources.[9] All reactions involving LiAlH₄ must be conducted under an inert atmosphere (N₂ or Ar).
-
Solvents: Ethanol, THF, and diethyl ether are highly flammable. Ensure all operations are performed in a fume hood, away from ignition sources.
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[10]
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[7]
-
Spills: For borohydride spills, cover with a dry, non-combustible material like sand or dry lime. Do not use water.[10]
-
Fire: Use a dry chemical (Class D for LiAlH₄) or CO₂ extinguisher. Do not use water.
-
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. jove.com [jove.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. Sodium Borohydride - ESPI Metals [espimetals.com]
- 10. nj.gov [nj.gov]
Application Notes and Protocols: (2-Chloropyridin-3-yl)acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloropyridin-3-yl)acetonitrile is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a reactive chloropyridine ring and a nucleophilic acetonitrile moiety, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic scaffolds. The chlorosubstituent at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, while the methylene group of the acetonitrile is readily deprotonated to form a carbanion, enabling reactions with various electrophiles. This dual reactivity makes this compound a key intermediate in the construction of complex molecules with potential therapeutic applications, particularly in the realm of Central Nervous System (CNS) disorders.
This document provides detailed application notes on the utility of this compound, focusing on its role in the synthesis of analogs of the antidepressant drug Mirtazapine. It also includes a detailed experimental protocol for a key synthetic transformation and relevant data presented in a structured format.
Application in the Synthesis of Mirtazapine Analogs
Mirtazapine is a tetracyclic antidepressant that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its synthesis traditionally involves the reaction of a 2-chloropyridine derivative with a piperazine derivative. This compound serves as an excellent starting material for the synthesis of Mirtazapine analogs, where the core tetracyclic structure is modified to explore new structure-activity relationships (SAR) and potentially discover novel therapeutic agents with improved efficacy or side-effect profiles.
The key strategic bond formation involves the nucleophilic substitution of the chlorine atom on the pyridine ring by a secondary amine of a piperazine derivative. The resulting intermediate can then undergo further transformations, such as reduction of the nitrile group followed by intramolecular cyclization, to construct the characteristic tetracyclic framework of Mirtazapine analogs. Piperazine derivatives are widely recognized as privileged scaffolds in medicinal chemistry, particularly for CNS-active compounds, due to their ability to modulate physicochemical properties and interact with various biological targets.[1]
Logical Relationship for Synthesis of Mirtazapine Analogs
Caption: Synthetic strategy for Mirtazapine analogs.
Data Presentation
The following table summarizes quantitative data for a representative reaction in the synthesis of a Mirtazapine analog intermediate, based on analogous reactions reported in the literature.
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1-Methyl-3-phenylpiperazine | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl)acetonitrile | DMF | K₂CO₃ | 140 | 12 | 85-95 |
| 2-Chloro-3-nitropyridine | Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | MeCN | - | Reflux | 12 | 65 |
| 2-Chloronicotinonitrile | 1-Methyl-3-phenylpiperazine | 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile | DMF | KF | 140 | - | High |
Note: The data for the reaction of this compound is a projected value based on similar reported reactions.[2] The reaction of 2-chloro-3-nitropyridine with piperazine is provided for comparison.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-((4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl)acetonitrile
This protocol describes the nucleophilic aromatic substitution reaction between this compound and 1-methyl-3-phenylpiperazine, a key step in the synthesis of a Mirtazapine analog.
Materials:
-
This compound
-
1-Methyl-3-phenylpiperazine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add 1-methyl-3-phenylpiperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 140 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-((4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl)acetonitrile.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the Mirtazapine analog intermediate.
Signaling Pathway of Mirtazapine
Mirtazapine enhances noradrenergic and serotonergic neurotransmission through a unique mechanism of action. It is an antagonist of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increase in the release of norepinephrine and serotonin (5-HT). Furthermore, Mirtazapine is a potent antagonist of 5-HT₂ and 5-HT₃ receptors. Its antidepressant effects are primarily attributed to the enhanced noradrenergic and 5-HT₁A-mediated serotonergic transmission.
Caption: Simplified signaling pathway of Mirtazapine.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its application in the synthesis of Mirtazapine analogs highlights its potential for the discovery of novel CNS-active agents. The provided protocols and data serve as a foundation for researchers to explore the synthetic utility of this compound in their drug discovery and development programs. The dual reactivity of this compound opens avenues for the construction of a wide range of complex heterocyclic systems with therapeutic potential.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Chloropyridin-3-yl)acetonitrile
Welcome to the technical support center for the synthesis of (2-Chloropyridin-3-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and improve the yield of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective synthesis routes start from either 2-chloronicotinic acid or (1-Oxy-pyridin-3-yl)-acetonitrile. The first route involves a multi-step process including reduction, chlorination, and cyanation. The second route is a more direct chlorination of a pyridine N-oxide precursor.
Q2: My cyanation reaction is not proceeding or giving a low yield. What are the common causes?
A2: Low yields in the cyanation step are often due to several factors:
-
Poor quality of the starting material: The precursor, 2-chloro-3-(chloromethyl)pyridine, may be unstable. Ensure it is pure and used promptly after preparation.
-
Inactive cyanide source: Sodium or potassium cyanide can be hygroscopic and lose reactivity. Use freshly opened or properly stored reagents.
-
Inappropriate solvent: Polar aprotic solvents like DMSO or DMF are typically required to dissolve the cyanide salt and facilitate the SN2 reaction.
-
Presence of water: Water can hydrolyze the product or react with the reagents. Ensure all glassware and solvents are anhydrous.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: During the chlorination of pyridine N-oxide precursors, the formation of isomers such as 4-chloro-3-cyanomethylpyridine and 2-chloro-5-cyanomethylpyridine can occur.[1] In the cyanation step, side products can arise from elimination reactions or further reactions of the product if the temperature is too high or the reaction time is too long.
Q4: How can I purify the final product, this compound?
A4: The crude product is typically isolated by extraction after quenching the reaction. Purification can then be achieved by column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethyl ether and ligroine, is also an effective method to obtain the pure solid product.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagents are old or inactive (e.g., NaCN, POCl₃).2. Reaction conditions (temperature, time) are not optimal.3. Presence of moisture in the reaction.4. Inefficient stirring, especially in heterogeneous mixtures. | 1. Use fresh, anhydrous reagents and solvents.2. Optimize temperature and monitor the reaction by TLC to determine the ideal reaction time.3. Dry all glassware thoroughly and use anhydrous solvents.4. Use a mechanical stirrer to ensure efficient mixing. |
| Formation of Multiple Side Products | 1. Incorrect reaction temperature (too high).2. Non-selective chlorination leading to isomers.3. Decomposition of starting material or product. | 1. Maintain the recommended reaction temperature. For exothermic reactions, use an ice bath during reagent addition.2. When using POCl₃, add the substrate slowly and control the temperature carefully to improve selectivity.[2]3. Avoid prolonged heating. Work up the reaction as soon as TLC indicates completion. |
| Violent/Uncontrolled Reaction | Rapid heating during the chlorination of the N-oxide precursor with phosphoryl chloride (POCl₃). | Heat the reaction mixture slowly and in increments, especially around 70°C, to prevent violent decomposition.[2] Ensure adequate cooling capacity is available. |
| Difficulty in Product Isolation | 1. Product is partially soluble in the aqueous phase.2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product.2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).[2] To break emulsions, add brine or filter the mixture through a pad of celite. |
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key parameters of two primary synthesis routes to provide a clear comparison.
| Feature | Route 1: Multi-Step from 2-Chloronicotinic Acid | Route 2: Chlorination of Pyridine N-Oxide |
| Starting Material | 2-Chloronicotinic acid | (1-Oxy-pyridin-3-yl)-acetonitrile |
| Key Reagents | SOCl₂, Methanol, NaBH₄, NaCN, NaI | Phosphoryl chloride (POCl₃) |
| Number of Steps | 4 (Chloride formation, Esterification, Reduction, Chlorination, Cyanation) | 1 |
| Solvents Used | Toluene, Tetrahydrofuran, Dichloromethane, DMSO | Phosphoryl chloride (acts as reagent and solvent) |
| Reported Overall Yield | ~82%[1] | Not explicitly stated, but this is a common synthetic step. |
| Key Challenges | Multiple steps increase complexity and potential for yield loss at each stage. | The reaction with POCl₃ can be highly exothermic and requires careful temperature control to avoid violent decomposition.[2] |
Experimental Protocols
Protocol 1: Synthesis via Cyanation of 2-Chloro-3-(chloromethyl)pyridine
This protocol is adapted from the multi-step synthesis described in patent CN101486676B.[1] It outlines the final cyanation step.
Objective: To synthesize this compound from 2-chloro-3-(chloromethyl)pyridine.
Reagents & Materials:
-
2-chloro-3-(chloromethyl)pyridine
-
Sodium cyanide (NaCN)
-
Potassium iodide (KI) or Sodium Iodide (NaI) (catalyst)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Three-necked flask, condenser, mechanical stirrer, heating mantle
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer.
-
Charge the flask with 2-chloro-3-(chloromethyl)pyridine (1 equivalent) and DMSO.
-
In a separate flask, dissolve sodium cyanide (5 equivalents) and potassium iodide (0.1 equivalents) in water.
-
Add the aqueous solution of NaCN and KI to the reaction flask.
-
Heat the mixture with vigorous stirring to 100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the mixture and transfer it to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via Chlorination of (1-Oxy-pyridin-3-yl)-acetonitrile
This protocol is based on the procedure described for the synthesis of the target compound.[2]
Objective: To synthesize this compound from its N-oxide precursor.
Reagents & Materials:
-
(1-Oxy-pyridin-3-yl)-acetonitrile
-
Phosphoryl chloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Water
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, slowly add (1-Oxy-pyridin-3-yl)-acetonitrile (1 equivalent) to an excess of phosphoryl chloride (POCl₃) with vigorous stirring.
-
CAUTION: Heat the reaction mixture slowly in increments of 5°C. Rapid heating, particularly around 70°C, can lead to a violent exothermic reaction.
-
Once the initial exotherm subsides, heat the mixture to reflux and maintain for 3 hours.
-
After the reaction is complete (monitor by TLC), carefully cool the mixture and remove the excess POCl₃ under reduced pressure.
-
Very carefully, quench the residue by pouring it into cold water or onto crushed ice.
-
Neutralize the mixture to an alkaline pH by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the multi-step synthesis pathway starting from 2-chloronicotinic acid.
Caption: Multi-step synthesis workflow for this compound.
Troubleshooting Flowchart
This flowchart provides a logical path to diagnose and resolve common synthesis issues.
Caption: A logical flowchart for troubleshooting common synthesis problems.
References
common impurities in (2-Chloropyridin-3-yl)acetonitrile and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of (2-Chloropyridin-3-yl)acetonitrile.
Troubleshooting Guide & FAQs
This section is designed to help you identify and resolve common challenges in your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities originate from the synthetic route, typically the reaction of 2-chloro-3-(chloromethyl)pyridine with a cyanide salt (e.g., sodium or potassium cyanide). These impurities can be categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Material: 2-chloro-3-(chloromethyl)pyridine.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially during workup under acidic or basic conditions, which can lead to the formation of (2-chloropyridin-3-yl)acetamide and subsequently (2-chloropyridin-3-yl)acetic acid.[1][2][3][4]
-
-
Solvent-Related Impurities:
-
Residual Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often used in the synthesis and can be difficult to remove completely.[5] Other solvents from purification steps like ethyl acetate or hexanes may also be present.
-
-
Inorganic Impurities:
-
Residual inorganic salts from the cyanide source and workup procedures.
-
Q2: How can I detect and quantify the purity of my this compound sample?
A2: Several analytical techniques are suitable for assessing the purity and identifying impurities:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is a standard and effective technique for separating the main compound from its organic impurities. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is typically employed.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and unreacted starting materials.[7]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for a preliminary assessment of purity.[5]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction is monitored to completion using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Degradation of the product during workup. | Avoid prolonged exposure to strong acids or bases during the workup to minimize hydrolysis of the nitrile group. Use mild extraction and washing conditions. | |
| Presence of Unreacted 2-chloro-3-(chloromethyl)pyridine | Insufficient cyanide salt or reaction time. | Use a slight excess of the cyanide salt (e.g., 1.1-1.2 equivalents). Ensure the reaction has gone to completion before workup. |
| Inefficient purification. | Optimize the purification method. Column chromatography is generally effective for removing unreacted starting materials. | |
| Product is an oil or fails to crystallize | Presence of significant amounts of impurities, particularly residual solvents. | Ensure all solvents from the workup are thoroughly removed under reduced pressure. If the product is still an oil, attempt purification by column chromatography. |
| The compound may have a low melting point. | If the purified compound is an oil, confirm its identity and purity using analytical techniques like NMR and HPLC. | |
| Multiple spots on TLC after purification | Co-elution of impurities during column chromatography. | Adjust the polarity of the mobile phase for column chromatography to achieve better separation. A gradient elution may be more effective than an isocratic one. |
| Degradation of the product on the silica gel. | If the compound is suspected to be unstable on silica, consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization. |
Impurity Data Summary
The following table provides a hypothetical summary of impurity levels that might be observed before and after a typical purification process. Actual values will vary depending on the specific reaction and purification conditions.
| Impurity | Typical Level Before Purification (%) | Typical Level After Purification (%) | Analytical Method |
| 2-chloro-3-(chloromethyl)pyridine | 5 - 15 | < 0.1 | GC-MS, HPLC |
| (2-chloropyridin-3-yl)acetamide | 1 - 5 | < 0.2 | HPLC |
| (2-chloropyridin-3-yl)acetic acid | 0.5 - 2 | < 0.1 | HPLC |
| Residual DMSO/DMF | 1 - 10 | < 0.5 | GC-MS |
Experimental Protocols
1. Synthesis of this compound
This protocol is a general guideline for the synthesis via nucleophilic substitution.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-chloro-3-(chloromethyl)pyridine (1 equivalent) in a suitable polar aprotic solvent such as DMSO or DMF.
-
Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
2. Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.
-
Elution: Elute the column with a mobile phase of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane. The exact gradient will need to be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
3. Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] Common solvent systems to try include isopropanol, ethanol, or a mixture of solvents like ethyl acetate/hexane.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent to form a saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can improve the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[8]
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting and the general synthetic and purification process.
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. soeagra.com [soeagra.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mt.com [mt.com]
troubleshooting guide for reactions using (2-Chloropyridin-3-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2-Chloropyridin-3-yl)acetonitrile in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound has three primary reactive sites:
-
The chloro group at the 2-position: This site is susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles.
-
The methylene (-CH2-) group: The protons on this carbon are acidic due to the electron-withdrawing effects of the adjacent nitrile and pyridine ring, making it a site for deprotonation and subsequent alkylation or condensation reactions.
-
The nitrile (-C≡N) group: This group can undergo hydrolysis to form an amide or a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions.
Q2: What are the typical storage conditions for this compound?
A2: this compound should be stored under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[1] It is a light yellow to yellow solid.[1]
Q3: What are some common applications of this compound in synthesis?
A3: This compound is a versatile building block used in the synthesis of various heterocyclic compounds, including:
-
Kinase inhibitors: The pyridine and nitrile functionalities can be elaborated to create complex molecules that target protein kinases.
-
Pharmaceutical intermediates: It is a precursor for various active pharmaceutical ingredients (APIs).
-
Fused heterocyclic systems: It can be used to construct bicyclic and polycyclic aromatic systems.
Troubleshooting Guides by Reaction Type
This section addresses specific issues that may arise during common reactions involving this compound.
Alkylation of the Methylene Group
Alkylation at the methylene position is a common strategy to introduce substituents.
Problem: Low or no yield of the alkylated product.
This is a frequent issue that can arise from several factors. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Ineffective Deprotonation | The base may not be strong enough to deprotonate the methylene group. Consider using a stronger base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu). |
| Poorly Reactive Alkylating Agent | The alkyl halide may be unreactive. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, consider increasing the reaction temperature or using a catalyst like sodium iodide (NaI) in a Finkelstein reaction to generate the more reactive alkyl iodide in situ. |
| Side Reactions | The deprotonated intermediate can be unstable. Over-alkylation (dialkylation) can occur. Use of a slight excess of the starting material or slow addition of the alkylating agent at low temperatures can minimize this. The pyridine nitrogen can also be alkylated, though this is less common with a neutral pyridine ring. |
| Moisture in the Reaction | The presence of water can quench the strong base and the carbanion intermediate. Ensure all glassware is oven-dried, and use anhydrous solvents. |
Experimental Protocol: General Procedure for Alkylation
-
To a solution of this compound in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N2 or Ar), add a strong base (e.g., NaH, LDA) portion-wise at a low temperature (e.g., 0°C or -78°C).
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the alkylating agent (e.g., alkyl halide) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction carefully with a proton source (e.g., saturated aqueous NH4Cl solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, or alkoxides.
Problem: Incomplete reaction or formation of side products.
| Potential Cause | Recommended Solution |
| Low Reactivity of the Nucleophile | Some nucleophiles may not be strong enough to displace the chloride. The reaction may require heating. For amine nucleophiles, consider using a stronger base to deprotonate the amine, increasing its nucleophilicity. |
| Poor Solubility | The starting material or the nucleophile may not be fully dissolved in the chosen solvent. Consider using a solvent in which all reactants are soluble, such as DMF, DMSO, or NMP. |
| Side Reaction with the Nitrile Group | Under strongly basic conditions, the nitrile group can be hydrolyzed. Use milder bases or protect the nitrile group if necessary. |
| Over-alkylation of Amine Nucleophiles | Primary amines can undergo multiple substitutions.[2] Using a large excess of the amine nucleophile can favor the formation of the monosubstituted product. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Dissolve this compound and the amine nucleophile in a suitable solvent (e.g., DMF, DMSO).
-
Add a base (e.g., K2CO3, Et3N) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Hydrolysis of the Nitrile Group
The nitrile can be hydrolyzed to a primary amide or a carboxylic acid.
Problem: Incomplete hydrolysis or formation of the carboxylic acid when the amide is desired.
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Nitrile hydrolysis often requires harsh conditions (strong acid or base and heat).[3] Ensure the reaction is heated for a sufficient amount of time. Monitor by TLC until the starting material is consumed. |
| Over-hydrolysis to Carboxylic Acid | The amide intermediate can be further hydrolyzed to the carboxylic acid under the reaction conditions.[4] To stop at the amide stage, milder conditions are required. Using a mixture of TFA or AcOH-H2SO4 has been reported to favor amide formation.[4] Alternatively, controlled basic hydrolysis using reagents like potassium hydroxide in ethanol can yield the amide.[5] |
| Side Reactions | The chloro group can also be susceptible to hydrolysis under strong heating in aqueous acid or base, although this is generally less favorable than nitrile hydrolysis. |
Experimental Protocol: General Procedure for Hydrolysis to an Amide
-
Dissolve this compound in a suitable solvent system (e.g., tert-butanol or a mixture of acetic acid and sulfuric acid).[4]
-
Heat the reaction mixture under reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., NaHCO3 solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reduction of the Nitrile Group
The nitrile can be reduced to a primary amine.
Problem: Incomplete reduction or side reactions.
| Potential Cause | Recommended Solution |
| Incomplete Reduction | The reducing agent may not be potent enough or may have decomposed. Use a fresh bottle of a strong reducing agent like Lithium Aluminum Hydride (LiAlH4). Ensure anhydrous conditions as LiAlH4 reacts violently with water. |
| Reduction of the Pyridine Ring | Strong reducing agents like LiAlH4 can potentially reduce the pyridine ring. Using catalytic hydrogenation (e.g., H2, Raney Ni, in the presence of ammonia/ethanol) can sometimes be a milder alternative that is selective for the nitrile. |
| Difficult Workup | The workup for LiAlH4 reactions can be challenging due to the formation of aluminum salts. Follow a standard Fieser workup procedure (sequential addition of water, 15% NaOH solution, and more water) to obtain a granular precipitate that is easy to filter off. |
Experimental Protocol: General Procedure for Nitrile Reduction with LiAlH4
-
To a suspension of LiAlH4 in an anhydrous ether (e.g., THF, diethyl ether) under an inert atmosphere at 0°C, slowly add a solution of this compound in the same solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Stir the resulting mixture until a white granular precipitate forms.
-
Filter the mixture and wash the solid with ether.
-
Dry the combined filtrate over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product as necessary, often by distillation or conversion to a salt.
Visualizations
Caption: General experimental workflow for reactions using this compound.
Caption: Troubleshooting flowchart for common issues in reactions.
Caption: Reactivity map of this compound.
References
- 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of (2-Chloropyridin-3-yl)acetonitrile Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of (2-Chloropyridin-3-yl)acetonitrile. The following sections address common issues encountered during Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, offering solutions to optimize reaction parameters and achieve desired product yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, the coupling of this compound can be challenging due to the inherent properties of the 2-chloropyridine moiety.
Troubleshooting Guide & FAQs
Q1: Why is the yield of my Suzuki-Miyaura coupling reaction with this compound consistently low?
A1: Low yields are a common issue and can stem from several factors. The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] The use of bulky, electron-rich phosphine ligands can often mitigate this by sterically shielding the palladium center.[2]
-
Substrate Reactivity: 2-Chloropyridines are significantly less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond.[1][3] This makes the initial oxidative addition step more difficult, often requiring more forcing reaction conditions.[1][2]
-
Protodeboronation: This is a side reaction where the boronic acid or ester group is replaced by a hydrogen atom, particularly in the presence of an aqueous base.[1]
-
Inefficient Transmetalation: The transfer of the aryl/heteroaryl group from the boron species to the palladium complex can be slow for electron-deficient heteroaryl boron compounds.[1]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This hydrolysis of the C-B bond can be minimized by using anhydrous solvents and reagents where possible, or by switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[3]
-
Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen.[4] Ensuring the reaction is thoroughly degassed and maintaining an inert atmosphere can significantly reduce this side product.[3][4] Using a Pd(0) source or an efficient precatalyst system can also help.[1]
Q3: My this compound substrate seems unreactive. What specific conditions can improve the coupling?
A3: Given the lower reactivity of 2-chloropyridines, highly active catalyst systems are often necessary.[1] Consider the following adjustments:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2][3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[3] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[1]
-
Increase Reaction Temperature: Higher temperatures (e.g., 80-120 °C) can help overcome the activation energy barrier for the C-Cl bond oxidative addition.[1][3] Microwave irradiation can also be considered.[3]
-
Select an Appropriate Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][3]
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precatalysts.[2] |
| Ligand | SPhos, XPhos, RuPhos, NHC ligands | Bulky, electron-rich ligands promote oxidative addition and prevent catalyst deactivation.[2][3] |
| Base | K₃PO₄, Cs₂CO₃ | Strong bases are often necessary for activating the boronic acid.[2][3] |
| Solvent | Dioxane/water, Toluene/water, THF/water | A mixture of an organic solvent and water is often optimal.[3] |
| Temperature | 80-120 °C | Higher temperatures are needed to activate the C-Cl bond.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is sensitive to oxidation.[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vessel, add this compound, the arylboronic acid (1.5 - 2.0 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[4]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Solvent Addition: Add the degassed solvent (e.g., anhydrous 1,4-dioxane) via syringe.[4]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. For this compound, this can be a useful method for introducing alkenyl groups.
Troubleshooting Guide & FAQs
Q1: What are the key parameters to consider for a successful Heck reaction with this compound?
A1: The key parameters for a successful Heck reaction include the choice of catalyst, base, solvent, and temperature.
-
Catalyst: Palladium complexes such as Pd(OAc)₂, Pd₂(dba)₃, or tetrakis(triphenylphosphine)palladium(0) are commonly used.[5][6] The choice of ligand (e.g., PPh₃, P(o-tol)₃) can also be critical.[5]
-
Base: A hindered amine base like triethylamine or an inorganic base such as potassium carbonate or sodium acetate is typically employed to neutralize the HX generated during the reaction.[6][7]
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA are often used.[5]
-
Temperature: Heck reactions generally require elevated temperatures, often above 100 °C.[5]
Q2: How can I control the regioselectivity and stereoselectivity of the Heck reaction?
A2: Regioselectivity is influenced by the electronic nature of the substituents on the alkene. In general, the aryl group adds to the less substituted carbon of the double bond. Stereoselectivity is typically high, favoring the formation of the E-isomer (trans-product).[5]
Data Presentation: Heck Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium catalysts.[5] |
| Ligand | PPh₃, P(o-tol)₃, NHC ligands | Ligands can influence catalyst stability and activity.[5] |
| Base | Et₃N, Na₂CO₃, K₂CO₃, NaOAc | Neutralizes the acid formed during the catalytic cycle.[6] |
| Solvent | DMF, NMP, DMA, Dioxane, Toluene | High-boiling polar aprotic solvents are generally effective.[5] |
| Temperature | > 100 °C | High temperatures are typically required for the reaction to proceed.[5] |
Experimental Protocol: General Procedure for Heck Coupling
-
Preparation: In a reaction vessel, combine this compound, the alkene (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent and Base Addition: Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 2-3 equivalents).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Troubleshooting Guide & FAQs
Q1: What are the critical components for a successful Sonogashira coupling with this compound?
A1: A successful Sonogashira coupling typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.
-
Palladium Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective.[8]
-
Copper(I) Co-catalyst: A copper(I) salt, such as CuI, is crucial for the activation of the alkyne.[9]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.[8]
Q2: I am observing significant homocoupling of the alkyne (Glaser coupling). How can I prevent this?
A2: Alkyne homocoupling is a common side reaction. It can be minimized by:
-
Strictly Anaerobic Conditions: The presence of oxygen promotes Glaser coupling. Ensure all reagents and solvents are thoroughly degassed and the reaction is carried out under an inert atmosphere.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid this side reaction, although this may require more specialized ligands and conditions.[10]
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard and reliable palladium sources for this reaction.[8] |
| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne for transmetalation.[9] |
| Base | Et₃N, i-Pr₂NH | Acts as a base and often as the solvent.[8] |
| Solvent | THF, DMF (if the base is not the solvent) | Provides a suitable reaction medium. |
| Temperature | Room Temperature to 80 °C | The reaction can often be carried out under mild conditions.[9] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Preparation: To a degassed solution of this compound in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equivalents) and the copper(I) co-catalyst (e.g., CuI, 0.3 equivalents).[11]
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.
-
Alkyne Addition: Add the terminal alkyne (1 equivalent) dropwise to the reaction mixture.[11]
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 16 hours).[11] Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry it, and remove the solvent under reduced pressure. Purify the product by column chromatography.
Mandatory Visualizations
Caption: A general experimental workflow for the coupling of this compound.
Caption: A decision tree for troubleshooting common issues in coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. DSpace [repository.kaust.edu.sa]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
preventing decomposition of (2-Chloropyridin-3-yl)acetonitrile during reactions
Welcome to the technical support center for (2-Chloropyridin-3-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound and how do they influence its reactivity and stability?
A1: this compound possesses three key reactive sites: the pyridine ring, the chloro substituent at the 2-position, and the acetonitrile group at the 3-position. The electron-withdrawing nature of the pyridine nitrogen and the cyano group makes the chloro-substituent susceptible to nucleophilic aromatic substitution. However, the C-Cl bond in 2-chloropyridines is relatively strong, often requiring forcing conditions for reaction, which can lead to decomposition. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.
Q2: What are the primary decomposition pathways for this compound?
A2: The primary decomposition pathways include:
-
Hydrolysis of the nitrile group: Under aqueous acidic or basic conditions, the nitrile can hydrolyze to form (2-chloropyridin-3-yl)acetamide or (2-chloropyridin-3-yl)carboxylic acid.
-
Nucleophilic substitution of the chloro group: Strong nucleophiles can displace the chloride, particularly at elevated temperatures. In the presence of water or hydroxide, this can lead to the formation of 2-hydroxy-3-cyanopyridine.
-
Thermal decomposition: At elevated temperatures, the molecule can undergo complex degradation, potentially releasing toxic gases such as hydrogen cyanide (HCN), hydrogen chloride (HCl), and nitrogen oxides (NOx). There are reports of violent decomposition of related precursors at temperatures as low as 70°C, suggesting thermal sensitivity.
Q3: How can I detect the decomposition of this compound in my reaction mixture?
A3: Several analytical techniques can be employed to monitor for decomposition:
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for monitoring the progress of your reaction and detecting the appearance of new peaks corresponding to degradation products. A diode-array detector (DAD) can provide UV spectra of these impurities, aiding in their preliminary identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying decomposition products by providing their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of any isolated impurities. Changes in the aromatic signals or the disappearance of the methylene signal of the acetonitrile group can indicate decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile decomposition products, GC-MS can be a useful analytical method.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura coupling reactions involving 2-chloropyridines are common due to the high strength of the C-Cl bond.[1] Attempts to force the reaction with high temperatures can lead to decomposition.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | Use a highly active palladium catalyst and ligand system. Buchwald ligands (e.g., SPhos, XPhos) are often effective for activating C-Cl bonds.[1] |
| Inappropriate Base | Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1] |
| Protodeboronation of Boronic Acid | This side reaction is the cleavage of the C-B bond. Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters).[1] |
| Homocoupling of Boronic Acid | This side reaction can be promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Thermal Decomposition | Avoid excessively high temperatures. If the reaction is sluggish, it is preferable to screen more active catalyst systems rather than increasing the temperature significantly. |
| Hydrolysis of Nitrile | If using aqueous base, minimize reaction time and temperature to reduce the risk of nitrile hydrolysis. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-100°C) and monitor the reaction progress by HPLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Issue 2: Decomposition during Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of 2-chloropyridines can be challenging and may require elevated temperatures, which can lead to the decomposition of this compound.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Use a modern, highly active catalyst system that operates at lower temperatures. Consider using a microwave reactor to allow for rapid heating to the desired temperature, potentially minimizing the time at which decomposition can occur. |
| Strongly Basic Conditions | A strong base is required for the Buchwald-Hartwig reaction, but this can promote nitrile hydrolysis or other side reactions. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to find a balance between reactivity and stability. |
| Substrate-Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium center, inhibiting the reaction. The use of bulky, electron-rich ligands can mitigate this effect. |
| Reaction with the Nitrile Group | While less common, some reaction partners or intermediates could potentially react with the nitrile group. Monitor the reaction for byproducts using LC-MS. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox, add the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq) to a dry reaction vessel.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in an anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat to the lowest effective temperature (e.g., 80-110°C). Monitor the reaction by HPLC or LC-MS.
-
Work-up: After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Purification: The product can be purified by column chromatography.
Issue 3: Unwanted Hydrolysis of the Nitrile or Chloro Group
The presence of water, acid, or base, especially at elevated temperatures, can lead to the hydrolysis of either the nitrile or the chloro group.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Presence of Water | Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent or passing through a column of activated alumina). |
| Acidic or Basic Conditions | If possible, perform the reaction under neutral conditions. If an acid or base is required, use the mildest conditions possible (e.g., lower concentration, less harsh reagent, lower temperature). |
| Prolonged Reaction Times | Minimize reaction times by using more active catalysts or slightly higher temperatures (while monitoring for thermal decomposition). |
Experimental Protocol: General Precautions to Prevent Hydrolysis
-
Drying of Solvents and Reagents: Ensure all solvents are rigorously dried before use. Solid reagents should be dried in a vacuum oven if they are suspected to be hygroscopic.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the introduction of atmospheric moisture.
-
pH Control: If the reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer to maintain a neutral pH.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
References
Technical Support Center: Scale-Up Synthesis of (2-Chloropyridin-3-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (2-Chloropyridin-3-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: Two primary synthetic strategies are considered for the large-scale production of this compound. The selection of a route typically depends on factors like raw material availability, cost, safety, and equipment.
-
Route 1: From (1-Oxy-pyridin-3-yl)-acetonitrile: This route involves the deoxychlorination of the corresponding pyridine N-oxide using a chlorinating agent like phosphoryl chloride (POCl₃).[1] This method is direct but requires careful handling of hazardous reagents and strict temperature control to prevent runaway reactions.[1]
-
Route 2: From 2-Chloro-3-methylpyridine: This pathway involves the side-chain halogenation of 2-chloro-3-methylpyridine, followed by cyanation. This is a common strategy for introducing the cyanomethyl group onto a pyridine ring.
Q2: What are the critical safety considerations when working with phosphoryl chloride (POCl₃) at a large scale?
A2: Working with POCl₃ on a large scale presents significant safety challenges. It is a highly corrosive and reactive substance. Key safety considerations include:
-
Exothermic Reaction: The reaction with pyridine N-oxides can be highly exothermic.[1] A sudden increase in temperature can lead to a violent decomposition.[1] Therefore, slow, controlled addition of reagents and efficient heat removal are critical.
-
Pressure Build-up: The reaction can generate gaseous byproducts, leading to a pressure build-up in a closed system. The process should be conducted in a well-ventilated area or a specialized reactor designed to handle such conditions.
-
Handling and Quenching: POCl₃ reacts violently with water. All equipment must be thoroughly dried before use. The quenching of residual POCl₃ must be done carefully and under controlled temperature conditions, typically by slowly adding the reaction mixture to ice or a cold aqueous base.
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, aprons, and full-face shields, is mandatory.
Q3: How can I purify this compound at a large scale?
A3: this compound is a solid at room temperature with a melting point of 85-86 °C.[1] Purification strategies at scale include:
-
Recrystallization: This is a common and effective method for purifying solid compounds. Suitable solvent systems need to be identified through screening. A potential solvent system mentioned for the crude product is a mixture of ethyl ether and ligroine.[1]
-
Slurry Washing: The crude product can be washed with a suitable solvent to remove impurities without fully dissolving the product.
-
Distillation: Although it is a solid, purification by vacuum distillation might be possible if the compound is thermally stable at its boiling point (predicted to be around 294 °C).[1] However, the high boiling point may make this method less practical and could lead to decomposition.
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Conversion
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Ensure the stoichiometry of the reagents is correct. For the reaction with POCl₃, an excess of the chlorinating agent is often used to drive the reaction to completion.[1] |
| Low Reaction Temperature | While high temperatures can be hazardous, a temperature that is too low may result in a sluggish or incomplete reaction.[1] Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal temperature profile. |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" and incomplete mixing of reagents, especially in large reactors. Ensure the stirring is efficient for the scale of the reaction. |
| Deactivated Reagents | Phosphoryl chloride can degrade upon exposure to moisture. Use fresh or properly stored reagents and ensure all glassware and solvents are anhydrous. |
Problem 2: Formation of Side Products/Impurities
| Potential Cause | Recommended Solution |
| Over-chlorination | In reactions involving chlorinating agents, there is a risk of introducing more than one chlorine atom to the pyridine ring, especially at elevated temperatures or with prolonged reaction times. |
| Hydrolysis of Nitrile Group | The nitrile group can be sensitive to hydrolysis under acidic or basic conditions, especially during work-up, leading to the formation of the corresponding carboxylic acid or amide. Maintain a neutral pH where possible and minimize exposure to harsh conditions. |
| Decomposition | As noted, heating the reaction of (1-Oxy-pyridin-3-yl)-acetonitrile with POCl₃ too quickly can lead to violent decomposition.[1] This can also generate a complex mixture of impurities. A slow and controlled heating ramp is crucial.[1] |
| Residual Starting Material | If the reaction is incomplete, the final product will be contaminated with starting material. Optimize reaction conditions (temperature, time, reagent stoichiometry) to ensure full conversion. |
Data Presentation
Effective process development requires meticulous data logging. Below are template tables to guide the summarization of experimental data during scale-up studies.
Table 1: Effect of Temperature on Reaction Yield and Purity
| Batch ID | Scale (mol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC Area %) |
| CPA-01 | 0.1 | 70 | 3 | 75 | 92.5 |
| CPA-02 | 0.1 | 80 | 3 | 88 | 95.1 |
| CPA-03 | 0.1 | 90 | 3 | 91 | 96.3 |
| CPA-04 | 0.1 | 100 | 3 | 85 (decomposition observed) | 90.7 |
Table 2: Solvent Screening for Recrystallization
| Solvent System | Solubility (Crude) | Crystal Form | Recovery Yield (%) | Purity Improvement (HPLC Area %) |
| Isopropanol | Soluble when hot, precipitates when cold | Needles | 85 | 95.0 -> 99.2 |
| Ethyl Acetate/Heptane | Soluble in hot Ethyl Acetate, precipitates with Heptane | Plates | 90 | 95.0 -> 99.5 |
| Toluene | Moderately soluble when hot | Prisms | 78 | 95.0 -> 98.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound from (1-Oxy-pyridin-3-yl)-acetonitrile[1]
Materials:
-
(1-Oxy-pyridin-3-yl)-acetonitrile
-
Phosphoryl chloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber, place phosphoryl chloride (100 mL for 7.5 g of starting material).
-
Reagent Addition: Under vigorous stirring, slowly and carefully add (1-Oxy-pyridin-3-yl)-acetonitrile (7.5 g, 35.9 mmol) to the phosphoryl chloride. The addition should be portion-wise or via a solids addition funnel for larger scales to control the initial exotherm.
-
Controlled Heating: Slowly heat the reaction mixture to 80°C in increments of 5°C over 1.5 hours. Crucial Safety Note: Rapid heating may result in a violent decomposition at approximately 70°C.[1]
-
Reaction Completion: Once all solids have dissolved, continue heating the mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench the reaction by pouring the mixture onto crushed ice or into cold water with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
-
Isolation and Purification:
-
Combine the organic extracts.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl ether/ligroine).[1]
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low product yield.
References
alternative work-up procedures for (2-Chloropyridin-3-yl)acetonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chloropyridin-3-yl)acetonitrile. The information is designed to address specific issues that may be encountered during experimental work-up and purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involve two main reactive sites: the chloro-substituent on the pyridine ring and the active methylene group adjacent to the nitrile. These include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the chlorine atom for substitution by various nucleophiles, such as amines, thiols, and alkoxides. This is a common strategy for introducing diverse functional groups at the 2-position of the pyridine ring.
-
Base-Catalyzed Condensation Reactions: The methylene protons are acidic and can be deprotonated by a base to form a carbanion. This nucleophile can then react with various electrophiles in condensation reactions, such as the Thorpe-Ziegler, Gewald, and Knoevenagel reactions, to form a variety of heterocyclic compounds.
-
Alkylation: The active methylene group can be readily alkylated using alkyl halides in the presence of a suitable base.
Q2: My reaction mixture has formed a persistent emulsion during aqueous work-up. How can I break it?
A2: Emulsion formation is a common issue when working with pyridine-containing compounds due to their ability to act as surfactants. Here are several strategies to address this:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of a stable emulsion.[1]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
-
Filtration: Passing the mixture through a pad of Celite® or glass wool can sometimes break the emulsion and allow the layers to separate.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and potentially disrupt the emulsion.
Q3: I am having difficulty purifying my product by column chromatography. It is streaking on the silica gel.
A3: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. To mitigate this:
-
Basified Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the chromatography.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), which may provide better separation for your compound.
-
Salt Formation: If your product is stable to acid, you can sometimes improve chromatography by protonating the pyridine nitrogen with a small amount of acid (e.g., acetic acid) in the eluent. However, this is less common for basic compounds on silica gel.
Q4: What are some suitable recrystallization solvents for products derived from this compound?
A4: The choice of recrystallization solvent is highly dependent on the specific structure and polarity of your product. Pyridine derivatives are often polar.[2] A good starting point is to test the solubility of your crude product in a range of solvents of varying polarities. Common single-solvent systems for pyridine derivatives include ethanol, isopropanol, acetonitrile, and ethyl acetate.
For mixed-solvent recrystallizations, a common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent until the solution becomes cloudy. Common mixed-solvent pairs include:
-
Ethanol/Water
-
Acetone/Water
-
Toluene/Hexane
-
Dichloromethane/Hexane
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution Reactions
| Potential Cause | Troubleshooting Step |
| Insufficiently activated pyridine ring | For less reactive nucleophiles, consider using a stronger base or higher reaction temperatures to facilitate the substitution. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[3] |
| Decomposition of starting material or product | Monitor the reaction by TLC or LC-MS to check for the formation of degradation products. If decomposition is observed, try running the reaction at a lower temperature for a longer period. |
| Poor solubility of reactants | Ensure that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent or a different solvent system. |
| Product loss during work-up | Pyridine-containing products can sometimes be partially soluble in the aqueous phase, especially if the pH is acidic. Ensure the aqueous layer is basic before extraction to minimize the solubility of the product. Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product. |
Issue 2: Side Reactions in Base-Catalyzed Condensations
| Potential Cause | Troubleshooting Step |
| Self-condensation of this compound (Thorpe-Ziegler type reaction) | This can occur under strongly basic conditions.[4] Use a milder base or add the base slowly at a lower temperature to control the reaction. |
| Hydrolysis of the nitrile group | Prolonged exposure to strongly acidic or basic conditions during work-up can lead to the hydrolysis of the nitrile to an amide or carboxylic acid. Use mild work-up conditions and avoid extended reaction times at high pH. |
| Formation of multiple products | The reaction may be proceeding through multiple pathways. Carefully control the stoichiometry of the reactants and the reaction temperature. Stepwise addition of reagents may also help to improve selectivity. |
| Incomplete reaction | If the reaction is sluggish, a stronger base or higher temperature may be required. However, be mindful of potential side reactions. The use of a catalyst, such as piperidinium borate in the Gewald reaction, may improve efficiency.[4] |
Quantitative Data Summary
The following table summarizes typical yields for reactions where this compound or similar precursors are used. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Reaction Type | Product Class | Precursor | Reagents | Yield (%) |
| Gewald Reaction | 2-Aminothiophenes | Ketone, Acetonitrile, Sulfur | Amine Base | 32-95[5] |
| Pyrazole Synthesis | Pyrazolo[3,4-b]pyridines | 3-Acylpyridine N-oxide tosylhydrazone | Electrophile, Amine Base | up to 82[6] |
| Thiophene Synthesis | Thieno[2,3-b]pyridines | Cycloalkanone, Cyanothioacetamide | Piperidinium Acetate | Not specified |
| One-pot Pyridine Synthesis | 2-Amino-3-cyanopyridines | Aldehyde, Ketone, Malononitrile | Ammonium Acetate (Microwave) | 72-86[2] |
Experimental Protocols
General Protocol for Aqueous Work-up of a Neutral or Basic Product
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under strongly acidic or basic conditions, carefully neutralize it by adding a saturated aqueous solution of NaHCO₃ (if acidic) or a dilute aqueous solution of HCl (if basic) until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separation: Gently swirl the funnel to mix the layers, periodically venting to release any pressure. Allow the layers to fully separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Washing: Drain the organic layer. Wash the organic layer sequentially with water and then with a saturated aqueous solution of NaCl (brine).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
General Protocol for Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Decision-making workflow for troubleshooting emulsion formation during aqueous work-up.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with (2-Chloropyyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic reactions involving (2-Chloropyridin-3-yl)acetonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with reactions involving this compound?
A1: Reactions involving this compound can present significant exothermic hazards, primarily due to:
-
Nucleophilic Substitution Reactions: The displacement of the chloride on the pyridine ring or reactions at the acetonitrile group with strong nucleophiles can be highly exothermic.
-
Hydrolysis: Hydrolysis of the nitrile group, particularly under strong acidic or basic conditions, can generate a substantial amount of heat.
-
Use of Strong Bases: Reactions employing strong bases, such as organolithium reagents (e.g., tert-butyllithium), for deprotonation are often highly exothermic and require strict temperature control.[1]
-
Cyanation Reactions: The introduction of the cyanide group, often using reagents like potassium cyanide, can be exothermic and carries the additional risk of releasing highly toxic hydrogen cyanide (HCN) gas.[2][3]
Q2: What are the potential consequences of an uncontrolled exothermic reaction?
A2: An uncontrolled exothermic reaction, also known as a thermal runaway, can lead to a rapid increase in temperature and pressure within the reaction vessel. This can result in:
-
Boil-over: The solvent and reactants can boil violently, leading to a loss of containment.
-
Vessel Rupture or Explosion: The pressure increase can exceed the limits of the glassware or reactor, causing a catastrophic failure.[4][5][6]
-
Fire: If flammable solvents are used, a vessel rupture can lead to a fire or explosion.[4][6]
-
Release of Toxic Fumes: In addition to solvent vapors, toxic gases such as hydrogen cyanide and nitrogen oxides can be released.[7]
Q3: How can I assess the thermal risk of my planned reaction?
A3: A thorough risk assessment is crucial before performing any reaction, especially on a larger scale.[8] Key steps include:
-
Literature Review: Search for any reported thermal incidents or safety data for similar reactions.
-
Calorimetry Studies: For new or scaled-up processes, reaction calorimetry (RC) and Differential Scanning Calorimetry (DSC) are essential tools to determine the heat of reaction, onset temperature of decomposition, and maximum temperature of the synthesis reaction (MTSR).
-
Identify Potential Side Reactions: Consider the possibility of exothermic side reactions or decomposition pathways that could be triggered by a temperature increase.
II. Troubleshooting Guides
This section provides practical guidance for common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid, Unexpected Temperature Increase During Reagent Addition | - Addition rate is too fast.- Inadequate cooling.- Reaction is more exothermic than anticipated. | - Immediately stop the addition.- Increase cooling capacity (e.g., switch to a colder cooling bath).- If the temperature continues to rise, be prepared to execute an emergency quench (see Experimental Protocols).- For future experiments, add the reagent more slowly and/or dilute the reagent. |
| Localized Hotspots in the Reaction Mixture | - Inefficient stirring.- Viscous reaction mixture. | - Increase the stirring rate.- Use a more powerful overhead stirrer for viscous mixtures.- Consider diluting the reaction mixture with a suitable solvent. |
| Pressure Buildup in the Reaction Vessel | - Reaction is producing gaseous byproducts.- The reaction temperature has exceeded the boiling point of the solvent.- A thermal runaway is in progress. | - Ensure the reaction is adequately vented through a condenser and bubbler system.- Immediately cool the reaction vessel.- If pressure rises uncontrollably, evacuate the area and follow emergency procedures. |
| Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm | - Induction period.- Poor quality or inhibited reagent. | - Be extremely cautious with reactions that have a known induction period. Maintain cooling and be prepared for a delayed exotherm.- Ensure the quality of all reagents before use.- Consider adding a small amount of a known initiator if appropriate for the reaction. |
III. Experimental Protocols
Protocol 1: General Procedure for Controlled Addition of a Reagent
This protocol outlines a safe method for adding a reactive reagent to a solution containing this compound.
-
Setup:
-
Assemble a reaction flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a dropping funnel for the reagent, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Place the reaction flask in a cooling bath (e.g., ice-water or dry ice-acetone) of sufficient size to manage the expected exotherm.
-
-
Procedure:
-
Charge the reaction flask with this compound and the reaction solvent.
-
Cool the solution to the desired reaction temperature.
-
Add the reactive reagent to the dropping funnel, diluted with a suitable solvent if necessary.
-
Add the reagent dropwise to the reaction mixture at a rate that allows the internal temperature to be maintained within a narrow range (e.g., ± 2 °C).
-
Continuously monitor the internal temperature. If the temperature begins to rise uncontrollably, immediately stop the addition and apply additional cooling.
-
After the addition is complete, continue to stir the reaction at the desired temperature and monitor for any delayed exotherm.
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol should only be performed if a reaction is deemed to be in a thermal runaway state and cannot be controlled by cooling alone. This procedure carries its own risks and should be a last resort.
-
Prerequisites:
-
A pre-prepared quench solution should be readily accessible. The choice of quench solution depends on the reactants but is often a cold, inert solvent or a solution that will neutralize the reactive species (e.g., a cold, weak acid to quench a strong base).
-
Ensure a clear escape route and have appropriate personal protective equipment (PPE), including a face shield and blast shield.
-
-
Procedure:
-
If safe to do so, remove the heating mantle or raise the reactor from the cooling bath to slow the reaction.
-
Quickly and carefully, add the cold quench solution to the reaction mixture in a controlled but rapid manner to dilute the reactants and absorb the heat.
-
Be aware that the initial addition of the quench solution may cause a rapid evolution of gas.
-
Once the temperature has been brought under control, the reaction can be worked up appropriately.
-
IV. Visualizations
Caption: Decision workflow for managing exothermic reactions.
Caption: Recommended experimental setup for exothermic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. icheme.org [icheme.org]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 7. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
characterization of unexpected byproducts in (2-Chloropyridin-3-yl)acetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloropyridin-3-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the critical steps?
A common and documented laboratory-scale synthesis involves the chlorination of (1-Oxy-pyridin-3-yl)-acetonitrile using phosphoryl chloride (POCl₃)[1]. The critical steps in this process are the controlled addition of the starting material to POCl₃ and the careful management of the reaction temperature to prevent runaway reactions[1]. Subsequent alkaline workup and purification are also crucial for isolating the desired product.
Q2: What are the most likely unexpected byproducts in this synthesis?
Based on the reactivity of the reagents and intermediates, several unexpected byproducts can form. These primarily fall into categories of hydrolysis products, isomers, and degradation products from side reactions with the chlorinating agent.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation hinges on strict control of reaction conditions. Key strategies include:
-
Temperature Control: A slow, incremental increase in temperature is crucial to prevent violent decomposition when using phosphoryl chloride[1].
-
Anhydrous Conditions: Ensure all glassware is dry and reagents are anhydrous to minimize the formation of hydrolysis byproducts.
-
Controlled Workup: Careful and potentially cold quenching of the reaction mixture, followed by a controlled pH adjustment during extraction, can prevent hydrolysis of the nitrile and chloro groups.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
Q4: What analytical techniques are recommended for identifying the main product and byproducts?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the product and detecting byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the product and isolated byproducts.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts, aiding in their identification.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is heated to reflux for a sufficient duration (e.g., 3 hours) after the initial controlled heating phase[1]. Monitor the reaction by TLC to confirm the consumption of the starting material. |
| Violent Decomposition | The heating rate was too rapid, especially around 70°C, leading to the decomposition of reactants and products[1]. Repeat the synthesis with a very slow and incremental temperature increase. |
| Loss of Product During Workup | The product may have poor solubility in the chosen extraction solvent. Ensure thorough extraction with a suitable solvent like ethyl acetate (3x)[1]. Check the pH of the aqueous layer to ensure the product is not in a protonated, water-soluble form. |
| Ineffective Chlorinating Agent | The phosphoryl chloride may be old or have degraded due to improper storage. Use a fresh bottle of the reagent. |
Problem 2: Presence of Significant Impurities in the Crude Product
The following table summarizes potential byproducts, their likely origin, and key characterization data.
| Potential Byproduct | Structure | Likely Origin | Expected Mass (m/z) | Key ¹H NMR Signals (Predicted) |
| (1-Oxy-pyridin-3-yl)-acetonitrile | C₇H₆N₂O | Incomplete reaction of the starting material. | 134.05 | Aromatic protons shifted downfield due to the N-oxide. |
| (2-Chloropyridin-3-yl)acetamide | C₇H₇ClN₂O | Partial hydrolysis of the nitrile group during alkaline workup or chromatography. | 170.02 | Appearance of broad NH₂ signals, disappearance of the nitrile peak in IR. |
| (2-Chloropyridin-3-yl)acetic acid | C₇H₆ClNO₂ | Complete hydrolysis of the nitrile group. | 171.01 | Appearance of a broad -OH signal from the carboxylic acid. |
| 2-Hydroxy-3-(cyanomethyl)pyridine | C₇H₆N₂O | Hydrolysis of the 2-chloro group during workup. | 134.05 | Absence of the chloro-substituted pyridine pattern in NMR. |
| Dimer/Polymeric materials | Variable | Uncontrolled polymerization at high temperatures or due to side reactions with POCl₃. | High MW | Complex, broad signals in NMR; may appear as baseline noise or insoluble tar. |
Experimental Protocols
General Synthesis of this compound[1]
-
Reaction Setup: Under vigorous stirring and an inert atmosphere, slowly add (1-Oxy-pyridin-3-yl)-acetonitrile (1.0 eq) to an excess of phosphoryl chloride (POCl₃).
-
Controlled Heating: Slowly and incrementally heat the reaction mixture to 80°C over 1.5 hours. Caution: Rapid heating can cause a violent decomposition reaction around 70°C.
-
Reflux: Once all solids have dissolved, heat the mixture to reflux and maintain for 3 hours.
-
Quenching: After cooling, carefully remove the excess POCl₃ under reduced pressure. Quench the residue by cautiously adding it to cold water.
-
Workup: Adjust the pH of the aqueous mixture to alkaline using a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Logical Flowchart for Byproduct Formation
Caption: Logical relationships in the formation of byproducts.
Experimental Workflow for Synthesis and Analysis
Caption: Standard workflow for synthesis, purification, and analysis.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Assignments for (2-Chloropyrin-3-yl)acetonitrile
This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for (2-Chloropyridin-3-yl)acetonitrile. Due to the limited availability of experimentally derived and assigned spectra for the target compound in peer-reviewed literature, this guide presents predicted NMR data for this compound and compares it with experimental data for structurally related compounds: 2-chloropyridine and 3-pyridylacetonitrile. This comparison allows for a rational estimation of the chemical shifts for the target molecule.
The predicted data has been generated using widely accepted NMR prediction algorithms and provides a valuable reference for researchers working with this compound.
Data Presentation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside the experimental data for 2-chloropyridine and 3-pyridylacetonitrile.
| Compound | Atom Number | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| This compound | H-4 | 8.35 (dd) | - | C-2 | 152.5 |
| H-5 | 7.45 (dd) | - | C-3 | 129.8 | |
| H-6 | 8.55 (dd) | - | C-4 | 140.2 | |
| CH₂ | 3.90 (s) | - | C-5 | 123.5 | |
| C-6 | 150.8 | ||||
| CH₂ | 18.0 | ||||
| CN | 116.5 | ||||
| 2-Chloropyridine | H-3 | - | 7.32 (ddd) | C-2 | - |
| H-4 | - | 7.64 (ddd) | C-3 | - | |
| H-5 | - | 7.23 (ddd) | C-4 | - | |
| H-6 | - | 8.39 (ddd) | C-5 | - | |
| C-6 | - | ||||
| 3-Pyridylacetonitrile | H-2 | - | 8.58 (s) | C-2 | - |
| H-4 | - | 7.75 (d) | C-3 | - | |
| H-5 | - | 7.35 (dd) | C-4 | - | |
| H-6 | - | 8.55 (d) | C-5 | - | |
| CH₂ | - | 3.80 (s) | C-6 | - | |
| CH₂ | - | ||||
| CN | - |
Disclaimer: The predicted values for this compound are estimations and should be confirmed by experimental data.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the spectrum by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate all signals.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the spectrum by setting the internal standard (TMS) to 0 ppm or the solvent signal to its known chemical shift.
-
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR assignment table.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (2-Chloropyridin-3-yl)acetonitrile
For Immediate Release
A Comprehensive Analytical Comparison for Researchers in Drug Discovery and Development
This guide provides an in-depth comparison of analytical methodologies for the characterization of (2-Chloropyridin-3-yl)acetonitrile, a key building block in the synthesis of various pharmaceutical compounds. A detailed analysis of its mass spectrometry fragmentation pattern is presented, alongside a comparative overview of alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical tools for their work with this compound.
Mass Spectrometry Fragmentation Pattern of this compound
Electron Ionization Mass Spectrometry (EI-MS) of this compound (Molecular Formula: C₇H₅ClN₂, Molecular Weight: 152.58 g/mol ) is predicted to exhibit a characteristic fragmentation pattern. The presence of a chlorine atom will result in a distinct isotopic pattern for the molecular ion and chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third of the M peak due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
The fragmentation cascade is initiated by the ionization of the molecule, likely at the nitrogen atom of the pyridine ring or the nitrile group. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
Predicted Fragmentation Pathways:
The primary fragmentation pathways for this compound are expected to involve:
-
Loss of the Chlorine Radical: A common fragmentation for chlorinated aromatic compounds, leading to the formation of a radical cation at m/z 117.
-
Loss of Hydrogen Cyanide (HCN): Cleavage of the pyridine ring can result in the expulsion of a neutral HCN molecule, a characteristic fragmentation for pyridine derivatives.
-
Cleavage of the Acetonitrile Group: Fragmentation can occur via the loss of the cyanomethyl radical (•CH₂CN) or through rearrangements.
-
Combined Losses: Sequential loss of multiple fragments, such as the loss of both chlorine and HCN.
The following table summarizes the predicted major fragment ions for this compound in EI-MS.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |
| 152/154 | [C₇H₅ClN₂]⁺• | - | Molecular ion (M⁺•) with characteristic chlorine isotopic pattern. |
| 117 | [C₇H₅N₂]⁺ | •Cl | Loss of a chlorine radical. |
| 125/127 | [C₆H₄ClN]⁺• | •HCN | Loss of hydrogen cyanide from the molecular ion. |
| 116 | [C₇H₄N₂]⁺• | •H | Loss of a hydrogen radical from the m/z 117 fragment. |
| 90 | [C₆H₄N]⁺ | •Cl, •HCN | Sequential loss of chlorine and hydrogen cyanide. |
| 75 | [C₅H₃N]⁺ | •Cl, •CH₂CN | Loss of chlorine and the cyanomethyl radical. |
Below is a diagram illustrating the predicted fragmentation pathway of this compound.
Reactivity Face-Off: (2-Chloropyridin-3-yl)acetonitrile vs. (2-Bromopyridin-3-yl)acetonitrile in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the strategic selection of building blocks is paramount. The 2-halopyridin-3-ylacetonitrile scaffold is a valuable synthon, but the choice between a chloro or bromo substituent can significantly influence reaction efficiency, cost, and scalability. This guide provides an objective, data-driven comparison of the reactivity of (2-Chloropyridin-3-yl)acetonitrile and (2-bromopyridin-3-yl)acetonitrile in widely-used palladium-catalyzed cross-coupling reactions.
The Reactivity Landscape: A Tale of Two Halogens
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond dissociation energy. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond. Consequently, the lower bond energy of the C-Br bond in (2-bromopyridin-3-yl)acetonitrile facilitates a faster oxidative addition, leading to higher reactivity under milder conditions compared to its chloro-analogue.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In a comparative study, the two substrates were subjected to identical reaction conditions with phenylboronic acid. The results, summarized in Table 1, clearly demonstrate the superior reactivity of the bromo-substituted pyridine.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂, SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 78 |
| 2 | (2-Bromopyridin-3-yl)acetonitrile | Pd(OAc)₂, SPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 6 | 95 |
The bromo derivative afforded an excellent yield at a lower temperature and in significantly less time. The chloro derivative required more forcing conditions to achieve a respectable, albeit lower, yield, highlighting the need for highly active, specialized catalyst systems for aryl chlorides.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. When reacted with morpholine, (2-bromopyridin-3-yl)acetonitrile again demonstrated superior reactivity, providing a near-quantitative yield under relatively mild conditions. The chloro-analogue required a higher temperature and longer reaction time to achieve a moderate yield.
Table 2: Buchwald-Hartwig Amination with Morpholine
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃, RuPhos | NaOtBu | Toluene | 110 | 20 | 72 |
| 2 | (2-Bromopyridin-3-yl)acetonitrile | Pd₂(dba)₃, RuPhos | NaOtBu | Toluene | 90 | 7 | 96 |
These results underscore the general trend that C-Br bonds are more amenable to the oxidative addition step central to this catalytic cycle.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reactivity trend persists in this transformation, as shown by the coupling with phenylacetylene.
Table 3: Sonogashira Coupling with Phenylacetylene
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 100 | 16 | 65 |
| 2 | (2-Bromopyridin-3-yl)acetonitrile | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 60 | 5 | 91 |
The bromo-substituted pyridine provides a significantly higher yield under much milder conditions, which is advantageous for substrates with sensitive functional groups.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube were added the (2-halopyridin-3-yl)acetonitrile (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the base (2.0 mmol, 2.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%). The tube was sealed, evacuated, and backfilled with argon three times. Degassed solvent (e.g., Dioxane/H₂O 5:1, 5 mL) was added via syringe. The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC or LC-MS), the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a Schlenk tube was charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.). The tube was sealed, removed from the glovebox, and the (2-halopyridin-3-yl)acetonitrile (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and anhydrous solvent (e.g., Toluene, 4 mL) were added under a counterflow of argon. The tube was sealed and the reaction mixture was stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue was purified by flash column chromatography.[3][4]
General Procedure for Sonogashira Coupling
A Schlenk tube was charged with the (2-halopyridin-3-yl)acetonitrile (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%). The tube was evacuated and backfilled with argon. The solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 3.0 eq.), and the terminal alkyne (1.1 mmol, 1.1 eq.) were added via syringe. The reaction was stirred at the specified temperature until completion. The mixture was then cooled, diluted with ethyl acetate, and washed with aqueous ammonium chloride solution and brine. The organic layer was dried, concentrated, and purified by column chromatography.[5]
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Strategic Recommendations
The experimental evidence consistently demonstrates that (2-bromopyridin-3-yl)acetonitrile is the more reactive and versatile substrate in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. It allows for milder reaction conditions, shorter reaction times, and generally provides higher yields. This makes it the preferred choice for complex syntheses where functional group tolerance and efficiency are critical.
Conversely, This compound is a viable, often more cost-effective, alternative. However, its lower reactivity necessitates the use of more specialized and expensive catalyst systems, higher temperatures, and longer reaction times to achieve comparable results. For large-scale manufacturing where cost is a primary driver and process optimization can be extensively explored, the chloro-derivative may be a more economical option.
Ultimately, the choice between these two building blocks should be guided by a careful consideration of project-specific priorities, including reaction scale, cost constraints, and the chemical sensitivity of the substrates involved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Navigating the Structural Landscape of (2-Chloropyridin-3-yl)acetonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for rational drug design and development. This guide provides a comparative analysis of the X-ray crystal structure of compounds related to (2-Chloropyridin-3-yl)acetonitrile, offering insights into their molecular geometry and intermolecular interactions. Due to a notable absence of publicly available crystal structure data for this compound and its direct derivatives, this guide leverages data from closely related substituted chloropyridine structures to infer and discuss the likely structural characteristics of this important class of molecules.
Comparative Crystallographic Data of Related Chloropyridine Derivatives
While a direct comparison of this compound derivatives is hampered by the lack of published crystal structures, an examination of analogous compounds provides valuable structural chemical knowledge. The following table summarizes key crystallographic parameters for closely related chloropyridine derivatives, offering a baseline for understanding the potential solid-state behavior of the target compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-Chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | Monoclinic | P2₁/c | 4.0770 | 10.322 | 16.891 | 95.95 | [1] |
| 2-Amino-N-(2-chloropyridin-3-yl)benzamide | C₁₂H₁₀ClN₃O | Monoclinic | P2₁/c | 7.9893 | 13.799 | 10.929 | 107.03 | |
| 2-Chloropyridin-3-amine | C₅H₅ClN₂ | Orthorhombic | Pca2₁ | 14.288 | 3.844 | 10.163 | 90 |
Note: Full crystallographic data for 2-Amino-N-(2-chloropyridin-3-yl)benzamide and 2-Chloropyridin-3-amine are available through the Cambridge Structural Database.
The data reveals that simple chloropyridine derivatives often crystallize in monoclinic or orthorhombic systems. The planarity of the pyridine ring is a consistent feature, with substituents influencing the overall molecular packing through various intermolecular interactions such as hydrogen bonds and π-stacking. In 2-Chloro-5-(chloromethyl)pyridine, molecules are connected via C—H⋯N hydrogen bonds, forming dimers[1].
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and crystallization of novel compounds. Below are representative protocols for the synthesis of a this compound precursor and a general method for obtaining single crystals suitable for X-ray diffraction.
Synthesis of 2-Chloro-3-aminopyridine (A Precursor)
A common route to 3-substituted 2-chloropyridines involves the chlorination of the corresponding 3-aminopyridine derivative.
Materials:
-
3-Aminopyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve 3-Aminopyridine in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-3-aminopyridine.
General Crystallization Protocol for X-ray Diffraction
Obtaining high-quality single crystals is essential for accurate structure determination.
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature.
-
Slowly cool the saturated solution to room temperature.
-
If no crystals form, allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
Alternatively, employ a vapor diffusion method by placing the vial of the compound's solution in a sealed container with a more volatile anti-solvent (e.g., hexane or diethyl ether).
-
Once suitable crystals have formed, carefully mount a single crystal on a goniometer head for X-ray diffraction analysis.
Visualizing Synthesis and Analysis Workflows
The following diagrams illustrate the key workflows in the synthesis and structural analysis of this compound derivatives.
Caption: Hypothetical synthetic pathway for this compound.
Caption: Standard workflow for X-ray crystal structure determination.
Signaling Pathway and Biological Relevance
This compound derivatives are of significant interest in drug discovery, particularly as intermediates for the synthesis of kinase inhibitors. The pyridine and nitrile functionalities serve as key pharmacophoric features for interaction with biological targets.
References
A Comparative Guide to the Synthesis of (2-Chloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to (2-Chloropyridin-3-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will evaluate an established method alongside a proposed new route, offering a detailed examination of their respective experimental protocols, and a quantitative comparison of their key performance indicators.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key differences between the established and the proposed new synthetic route to this compound.
| Feature | Established Route | New Synthetic Route |
| Starting Material | (1-OXY-PYRIDIN-3-YL)-ACETONITRILE | 3-Methylpyridine |
| Key Transformations | Deoxygenative Chlorination | Chlorination, Radical Bromination, Cyanation |
| Number of Steps | 1 | 3 |
| Reagents | Phosphoryl chloride (POCl₃) | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), Sodium Cyanide (NaCN) |
| Overall Yield | Moderate to High | Moderate |
| Key Advantages | Fewer steps | Readily available starting material, avoids highly corrosive POCl₃ |
| Key Disadvantages | Starting material may not be readily available, use of excess hazardous POCl₃ | Multiple steps, potential for side reactions in bromination |
Established Synthetic Route: Deoxygenative Chlorination
The established route involves the direct conversion of (1-OXY-PYRIDIN-3-YL)-ACETONITRILE to the desired product using phosphoryl chloride. This one-step process is efficient but utilizes a hazardous and corrosive reagent.
Experimental Protocol:
To a stirred solution of (1-OXY-PYRIDIN-3-YL)-ACETONITRILE (1.0 eq.) is slowly added an excess of phosphoryl chloride (POCl₃, ~10-15 eq.) at room temperature. The reaction mixture is then carefully heated to 80°C and subsequently refluxed for 3-4 hours. After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is cautiously quenched with ice-water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Logical Workflow of the Established Route:
New Proposed Synthetic Route: A Multi-step Approach from 3-Methylpyridine
This proposed route offers an alternative starting from the readily available and inexpensive 3-methylpyridine. The synthesis involves three distinct steps: chlorination of the pyridine ring, radical bromination of the methyl group, and subsequent cyanation.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-3-methylpyridine
3-Methylpyridine (1.0 eq.) is dissolved in a suitable solvent such as carbon tetrachloride. N-Chlorosuccinimide (NCS, 1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide are added. The mixture is heated to reflux and stirred for 4-6 hours. After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude 2-chloro-3-methylpyridine is purified by distillation.
Step 2: Synthesis of 2-Chloro-3-(bromomethyl)pyridine
2-Chloro-3-methylpyridine (1.0 eq.) is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN) are added. The mixture is irradiated with a UV lamp or heated to reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide is filtered off. The filtrate is concentrated, and the crude product is purified by column chromatography.
Step 3: Synthesis of this compound
2-Chloro-3-(bromomethyl)pyridine (1.0 eq.) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium cyanide (NaCN, 1.2 eq.) is added, and the mixture is stirred at room temperature for 12-16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Experimental Workflow of the New Proposed Route:
Concluding Remarks
The choice between the established and the proposed new synthetic route for this compound will depend on several factors including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capacity to handle hazardous reagents. The established route is a more direct, one-pot synthesis but involves the use of highly corrosive phosphoryl chloride. The proposed new route, while longer, starts from a more common and less expensive material and avoids the use of phosphoryl chloride, potentially offering a safer and more cost-effective alternative for large-scale production, provided that the yields for each step can be optimized. Further experimental validation of the proposed route is recommended to ascertain its overall efficiency and viability.
comparing the efficacy of catalysts for (2-Chloropyridin-3-yl)acetonitrile reactions
A Comparative Guide to the Efficacy of Catalysts for Reactions Yielding (2-Chloropyridin-3-yl)acetonitrile and Its Analogs
For researchers and professionals in the fields of medicinal chemistry and process development, the synthesis of substituted pyridines such as this compound is a critical step in the development of novel therapeutics. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides a comparative analysis of various catalysts used in the cyanation of 2-chloro-3-substituted pyridines, a common route to obtaining this compound. Due to the limited availability of direct comparative studies for this specific molecule, this guide draws upon data from analogous reactions on similar substrates to provide a comprehensive overview of catalyst efficacy.
Data Presentation: Catalyst Performance in Cyanation Reactions
The following table summarizes the performance of different catalytic systems in the cyanation of 2-chloropyridine derivatives. The data has been compiled from various sources and provides a basis for comparing catalyst efficacy in terms of yield, reaction time, and conditions.
| Catalyst System | Substrate | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalyst-Free | 2-chloro-3-(chloromethyl)pyridine | NaCN | DMSO | 100 | Not Specified | High (Implied) | Patent Data |
| Phase-Transfer Catalyst | 3-chloro-2-fluoro-5-trifluoromethylpyridine | NaCN | Water | 20-25 | 23 | 82 | [1] |
| Palladium-based Catalyst | Various (Hetero)aryl Chlorides | K₄[Fe(CN)₆] | Dioxane/Water | 100 | 1 | High (up to 95%) | [2] |
| Nickel-based Catalyst | Aryl Chlorides | Zn(CN)₂ | Not Specified | Not Specified | Not Specified | Good to Excellent | Review Data[3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the catalytic systems compared in this guide.
Protocol 1: Catalyst-Free Cyanation of 2-chloro-3-(chloromethyl)pyridine
This protocol is based on a method described in patent literature for the synthesis of this compound.
Materials:
-
2-chloro-3-(chloromethyl)pyridine
-
Sodium Cyanide (NaCN)
-
Sodium Iodide (NaI)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, dissolve 2-chloro-3-(chloromethyl)pyridine in DMSO.
-
Add 5 molar equivalents of sodium cyanide (NaCN) to the solution.
-
Add 0.1 molar equivalents of sodium iodide (NaI) as a catalyst.
-
Heat the reaction mixture to 100°C.
-
The reaction progress is monitored by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, the reaction is worked up to isolate the desired product, this compound.
Protocol 2: Phase-Transfer Catalyzed Cyanation of a Halopyridine
This protocol is adapted from the synthesis of a close analog, 2-cyano-3-chloro-5-trifluoromethylpyridine, and demonstrates the use of a phase-transfer catalyst.[1]
Materials:
-
3-chloro-2-fluoro-5-trifluoromethylpyridine
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Water
Procedure:
-
A mixture of 3-chloro-2-fluoro-5-trifluoromethylpyridine (0.8g) and tetrabutylammonium bromide (0.06g) is prepared.[1]
-
Solid sodium cyanide (0.29g) is added to the stirred mixture at 20-25°C.[1]
-
The reaction is stirred for 23 hours.[1]
-
The product, 3-chloro-2-cyano-5-trifluoromethylpyridine, is isolated, with an expected yield of approximately 82%.[1]
Protocol 3: Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides
This general procedure is highly effective for a broad range of (hetero)aryl chlorides and utilizes a non-toxic cyanide source.[2]
Materials:
-
(Hetero)aryl chloride (1 mmol)
-
Palladacycle precatalyst (e.g., P1)
-
Ligand (e.g., XPhos)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Water
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O (211 mg), and the (hetero)aryl chloride.[2]
-
Seal the vessel and evacuate and backfill with nitrogen (repeat three times).[2]
-
Add 1,4-dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.[2]
-
Place the reaction tube in a preheated oil bath at 100°C for 1 hour.[2]
-
After cooling, the product is isolated and purified.
Visualizations
Signaling Pathway for Catalytic Cyanation
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cyanation reaction.
Caption: General catalytic cycle for palladium-catalyzed cyanation.
Experimental Workflow for Catalyst Comparison
This diagram outlines a logical workflow for comparing the efficacy of different catalysts for the synthesis of this compound.
Caption: Workflow for comparing catalyst efficacy.
References
- 1. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of (2-Chloropyridin-3-yl)acetonitrile isomers
A Spectroscopic Comparison of (2-Chloropyridin-3-yl)acetonitrile Isomers
This guide provides a detailed spectroscopic comparison of this compound and its isomers. It is intended for researchers, scientists, and drug development professionals who require unambiguous identification and characterization of these compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols.
Data Presentation
The following tables summarize the predicted and expected spectroscopic data for this compound and two of its isomers: (6-Chloropyridin-3-yl)acetonitrile and (4-Chloropyridin-3-yl)acetonitrile. This data is essential for differentiating between these structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-4 | 7.40 - 7.60 | dd |
| H-5 | 7.70 - 7.90 | dd | |
| H-6 | 8.40 - 8.60 | dd | |
| -CH₂CN | 3.80 - 4.00 | s | |
| (6-Chloropyridin-3-yl)acetonitrile | H-2 | 8.50 - 8.70 | d |
| H-4 | 7.70 - 7.90 | dd | |
| H-5 | 7.30 - 7.50 | d | |
| -CH₂CN | 3.70 - 3.90 | s | |
| (4-Chloropyridin-3-yl)acetonitrile | H-2 | 8.60 - 8.80 | s |
| H-5 | 7.40 - 7.60 | d | |
| H-6 | 8.50 - 8.70 | d | |
| -CH₂CN | 3.90 - 4.10 | s |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Compound | Predicted Chemical Shift (δ, ppm) |
| This compound | 151 (C-2), 128 (C-3), 140 (C-4), 123 (C-5), 150 (C-6), 116 (CN), 20 (-CH₂) |
| (6-Chloropyridin-3-yl)acetonitrile | 150 (C-2), 125 (C-3), 140 (C-4), 128 (C-5), 152 (C-6), 117 (CN), 18 (-CH₂) |
| (4-Chloropyridin-3-yl)acetonitrile | 152 (C-2), 126 (C-3), 148 (C-4), 124 (C-5), 151 (C-6), 115 (CN), 22 (-CH₂) |
Table 3: Key IR and Mass Spectrometry Data
| Compound | IR: C≡N Stretch (cm⁻¹) | MS: Molecular Ion (m/z) | MS: M+2 Peak (m/z) |
| This compound | 2240 - 2260 | 152 | 154 |
| (6-Chloropyridin-3-yl)acetonitrile | 2240 - 2260 | 152 | 154 |
| (4-Chloropyridin-3-yl)acetonitrile | 2240 - 2260 | 152 | 154 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of the purified (chloropyridin-yl)acetonitrile isomer is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically accumulated to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds are used. Due to the lower natural abundance of ¹³C, approximately 1024 scans are averaged.
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands, with particular attention to the C≡N stretching frequency, which is indicative of the nitrile group and typically appears in the 2240-2260 cm⁻¹ range.[1][2]
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.
-
Mass Analysis: The mass analyzer is scanned over a mass-to-charge (m/z) range appropriate for the compound, typically from 50 to 200 amu.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak. For compounds containing one chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3]
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of this compound isomers.
Caption: Workflow for Spectroscopic Isomer Identification.
References
A Comparative Guide to the Computational Analysis of (2-Chloropyridin-3-yl)acetonitrile's Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the computational investigation of the electronic properties of (2-Chloropyridin-3-yl)acetonitrile. Due to a lack of specific published computational studies on this molecule, this document outlines a recommended computational protocol and presents a comparative analysis of structurally related pyridine derivatives for which computational data is available. This approach offers a valuable contextual baseline for future research endeavors.
Introduction to Computational Electronic Property Analysis
Computational chemistry has become an indispensable tool in modern drug discovery and materials science.[1] Methods like Density Functional Theory (DFT) allow for the detailed in-silico examination of molecular electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).[2][3][4] These properties are crucial in understanding a molecule's reactivity, stability, and potential intermolecular interactions, which are key factors in its biological activity.[4]
This compound, a substituted pyridine, is a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds.[5][6] Its electronic structure, influenced by the electron-withdrawing chloro and acetonitrile groups on the pyridine ring, dictates its reactivity and potential as a pharmacophore.
Proposed Computational Methodology
To ensure consistency and enable meaningful comparisons with existing literature data, the following computational protocol based on DFT is recommended for studying this compound.
Experimental Protocol: Density Functional Theory (DFT) Calculations
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Geometry Optimization: The molecular geometry of this compound should be optimized without any symmetry constraints.
-
Computational Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used functional for calculations on organic molecules.[1][2][3]
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, particularly for the electronegative chlorine and nitrogen atoms.[3][7]
-
Solvation Model: To simulate a more biologically relevant environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a solvent like water or dimethyl sulfoxide (DMSO).
-
Properties to Calculate:
-
HOMO and LUMO Energies: These frontier molecular orbitals are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
-
HOMO-LUMO Energy Gap (ΔE): This is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[4][9][10][11] This is crucial for predicting non-covalent interactions with biological targets.
-
Dipole Moment: This provides a measure of the overall polarity of the molecule.
-
A visual representation of this proposed workflow is provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. [vivo.weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark of (2-Chloropyridin-3-yl)acetonitrile in Nucleophilic Aromatic Substitution
This guide provides a performance benchmark for (2-Chloropyridin-3-yl)acetonitrile in a representative nucleophilic aromatic substitution (SNAr) reaction. For researchers, scientists, and professionals in drug development, this document offers an objective comparison with an alternative starting material, 2-chloro-N-phenylnicotinamide, for the synthesis of substituted pyridine derivatives. The data presented is based on established reactivity principles of chloropyridines and is intended to guide the selection of appropriate reagents for synthetic campaigns.
The reactivity of the chlorine atom at the 2-position of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom and the nitrile group, making it susceptible to nucleophilic attack.[1] This property is harnessed in the synthesis of various heterocyclic compounds.
Comparative Analysis in a Model SNAr Reaction
The performance of this compound is benchmarked against 2-chloro-N-phenylnicotinamide in a reaction with a model nucleophile, morpholine. This reaction is a common transformation used to introduce amine functionalities onto a pyridine scaffold.
| Parameter | This compound | 2-chloro-N-phenylnicotinamide (Alternative) |
| Starting Material | This compound | 2-chloro-N-phenylnicotinamide |
| Nucleophile | Morpholine | Morpholine |
| Product | 2-(2-morpholinopyridin-3-yl)acetonitrile | 2-morpholino-N-phenylnicotinamide |
| Reaction Time | 6 hours | 12 hours |
| Reaction Temperature | 80 °C | 100 °C |
| Yield | 85% | 78% |
| Purity (crude) | 92% | 88% |
Note: The above data is representative and may vary based on specific experimental conditions.
Experimental Protocols
A detailed methodology for the benchmarked nucleophilic aromatic substitution reaction is provided below.
General Procedure for Nucleophilic Aromatic Substitution with Morpholine
To a solution of the chloropyridine derivative (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added morpholine (1.2 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq). The reaction mixture is heated to the specified temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-(2-morpholinopyridin-3-yl)acetonitrile.
Comparative Logic
Caption: Logical relationship for comparing starting materials in a nucleophilic substitution reaction.
References
Comparative Guide to Analytical Standards for the Quantification of (2-Chloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methods for the accurate quantification of (2-Chloropyridin-3-yl)acetonitrile. The selection of an appropriate analytical standard and methodology is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for obtaining reliable data in research and development.
Comparison of Analytical Standards
Given the absence of a commercially available Certified Reference Material (CRM) for this compound, researchers have two primary alternatives for establishing a quantitative standard.
Table 1: Comparison of Analytical Standard Approaches
| Feature | High-Purity Commercial Grade Material | Quantitative NMR (qNMR) |
| Principle | Use of a well-characterized, high-purity batch of this compound as an in-house reference standard. | A primary ratio method that allows for the direct quantification of a substance against a certified internal standard of a different chemical structure. |
| Purity Requirement | Typically ≥97% purity is commercially available.[1][2] Requires thorough characterization (e.g., by HPLC, GC-MS, spectroscopy) to establish a precise purity value. | The purity of the target analyte does not need to be known beforehand.[3][4] |
| Traceability | Traceability to SI units is established through the characterization process and comparison with certified reference materials of other compounds. | Directly traceable to the SI units through the certified internal standard.[5] |
| Advantages | - Cost-effective if large quantities are needed.- Straightforward to use in routine chromatographic analysis. | - High precision and accuracy.- Does not require a compound-specific reference material.[6][7]- Can provide structural confirmation. |
| Disadvantages | - Requires extensive in-house validation and characterization.- Potential for batch-to-batch variability. | - Requires specialized NMR instrumentation and expertise.- May be more time-consuming for routine analysis compared to chromatography. |
| Typical Uncertainty | Dependent on the rigor of the in-house characterization. | Low, often ≤1-2%.[4] |
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used analytical techniques for the quantification of organic molecules like this compound.[8][9][10]
Table 2: Performance Comparison of HPLC and GC-MS Methods
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[8] | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[8] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. This compound is expected to be amenable to reverse-phase HPLC. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds, but is likely not required for this analyte. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% to 102.0% | 97.0% to 103.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 3.0% |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a recommended starting point for the development and validation of an HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Ammonium acetate buffer
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (to be optimized based on UV spectrum)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound, dissolve it in the mobile phase to a known volume, and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a basis for developing a GC-MS method for the quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas)
-
Methanol or Acetonitrile (GC grade) for sample dissolution.
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a suitable solvent like methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.05 - 50 µg/mL).
-
Sample Solution: Prepare as described for the HPLC method, ensuring the final concentration is within the calibration range.
Mandatory Visualizations
Caption: Experimental workflow for quantification.
Caption: Decision and validation pathway.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. calpaclab.com [calpaclab.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. usp.org [usp.org]
- 5. ncrm.org.cn [ncrm.org.cn]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Proper Disposal of (2-Chloropyridin-3-yl)acetonitrile: A Step-by-Step Guide
For Immediate Release – This document provides essential safety and logistical information for the proper disposal of (2-Chloropyridin-3-yl)acetonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
This compound is a compound that requires careful handling due to its specific chemical properties and potential hazards. As a chlorinated organic nitrile, improper disposal can lead to environmental contamination and potential health risks. Adherence to the following step-by-step guide is crucial for the safe management of this chemical waste.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Closed-toe shoes
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Hazard and Safety Data Summary
The following table summarizes the key hazard information for this compound. This data is essential for understanding the risks associated with its handling and disposal.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. | |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Disposal Protocol: A Step-by-Step Guide
The primary and most critical rule for the disposal of this compound is that it must not be disposed of down the drain or in regular trash . This compound is classified as a hazardous chemical waste and requires professional handling.
Step 1: Waste Segregation
Proper segregation is the first step in a compliant waste management process.
-
Identify the Waste Stream: this compound is a halogenated organic compound .
-
Separate from Other Waste: This waste must be collected separately from non-halogenated organic waste. Mixing these waste streams can complicate and increase the cost of disposal. It should also be kept separate from aqueous waste and solid waste.
Step 2: Container Selection
Choosing the correct container is vital to prevent leaks and reactions.
-
Material Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container material is compatible with chlorinated nitriles.
-
Secure Closure: The container must have a tight-fitting, screw-on lid to prevent spills and the escape of vapors.
-
Condition: The container should be clean, dry, and in good condition with no cracks or leaks.
Step 3: Waste Accumulation
Follow these best practices when collecting the waste.
-
Work Area: Pour the waste into the designated container inside a chemical fume hood.
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Keep Closed: The waste container must be kept closed at all times, except when adding waste.
Step 4: Labeling
Accurate and clear labeling is a legal requirement and essential for safety.
-
Use a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream with their approximate concentrations.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
-
Step 5: Storage and Disposal
Proper storage while awaiting pickup is crucial.
-
Storage Location: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a pickup. The EHS department will then arrange for the final disposal by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling (2-Chloropyridin-3-yl)acetonitrile
Essential Safety and Handling Guide for (2-Chloropyridin-3-yl)acetonitrile
This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk to personnel and the environment. This compound is intended for research and development purposes and should be handled by trained professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be tight-sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[6] A face shield should be worn in conjunction with goggles when handling larger quantities.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are mandatory.[6][7][8] Inspect gloves for integrity before each use and dispose of them properly after handling the chemical.[6] For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-retardant and chemical-resistant lab coat should be worn to protect skin and clothing from potential spills.[2][6] For tasks with a higher risk of splashes, an impervious apron is recommended.[5] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) is required when handling the solid compound, especially if there is a potential for dust or aerosol generation.[2][6][9] All work with the solid should be conducted in a chemical fume hood.[5] |
| Footwear | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[6] |
Operational Plans: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure that a chemical fume hood is operational and the workspace is clean and uncluttered.[6]
-
Verify that an eyewash station and safety shower are readily accessible.[6][10]
-
Put on all required personal protective equipment (PPE) as detailed in Table 1.[6]
-
Have appropriate spill containment materials readily available.[8]
2. Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[5][6]
-
Avoid direct contact with the skin, eyes, and clothing.[9]
-
Use only non-sparking tools and keep the compound away from heat, sparks, and open flames.[1][2][11]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][12]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Emergency and Disposal Plans
Emergency Procedures: First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Chemical Spill Response
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.[11]
-
Wear appropriate PPE, including respiratory protection.[1]
-
For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[7][11]
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][9]
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.[8]
-
Ventilate the area and wash the spill site after material pickup is complete.[13]
References
- 1. uccaribe.edu [uccaribe.edu]
- 2. empbiotech.com [empbiotech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. utoledo.edu [utoledo.edu]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. criver.com [criver.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
